Cloxacillin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27)/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOLIRLGBULYKD-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022853 | |
| Record name | 6-(3-o-Chlorophenyl-5-methylisoxazol-4-ylamido) penicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015278 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE, CRYSTALLINE POWDER; SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE, CHLOROFORM; AQ SOLN IS ALKALINE; DECOMP BETWEEN 170 °C & 173 °C; ODORLESS; BITTER TASTE /MONOHYDRATE/, 5.32e-02 g/L | |
| Record name | CLOXACILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015278 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61-72-3 | |
| Record name | Cloxacillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloxacillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(3-o-Chlorophenyl-5-methylisoxazol-4-ylamido) penicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloxacillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOXACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6X5QGC2VB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOXACILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015278 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Cloxacillin Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloxacillin, a semi-synthetic penicillin antibiotic, has long been a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its efficacy lies in its targeted disruption of bacterial cell wall synthesis, a process essential for bacterial viability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound against S. aureus, detailing the molecular interactions, cellular consequences, and the key experimental methodologies used to elucidate this mechanism.
Primary Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.
The primary molecular targets of this compound are the Penicillin-Binding Proteins (PBPs) , a group of bacterial enzymes responsible for the transpeptidation and transglycosylation reactions that cross-link the peptidoglycan strands.[1][2] this compound's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs.[3] This binding is covalent and results in the acylation of the active site serine residue, rendering the enzyme inactive.[4] The bulky R-group of this compound sterically hinders the binding of β-lactamases, enzymes produced by some bacteria to inactivate penicillins, making it effective against many penicillin-resistant strains of S. aureus.[2]
S. aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4.[5][6] The inhibition of these PBPs disrupts the cross-linking of the peptidoglycan layer, leading to a weakened cell wall.
Signaling Pathway of this compound-Induced Cell Wall Damage
The inhibition of PBPs by this compound triggers a cascade of events, beginning with the disruption of peptidoglycan synthesis and culminating in bacterial cell lysis.
Quantitative Data on this compound Efficacy
The efficacy of this compound against S. aureus can be quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) and the binding affinities for its PBP targets.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Staphylococcus aureus Strain Type | This compound MIC Range (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | 0.12 - 0.5 | EUCAST MIC Distribution |
| Methicillin-Resistant S. aureus (MRSA) | ≥32 - >128 | [7] |
Penicillin-Binding Protein (PBP) Affinity
| Penicillin-Binding Protein (PBP) | Oxacillin IC50 (µg/mL) | Reference |
| PBP1 | 0.2 | [4] |
| PBP2 | 0.3 | [4] |
| PBP3 | 0.08 | [4] |
| PBP4 | 25 | [4] |
Downstream Cellular Effects: The Role of Autolysins and the VraSR System
The inhibition of peptidoglycan synthesis by this compound triggers a complex cellular response that contributes to its bactericidal activity.
Activation of Autolysins
The weakening of the cell wall is thought to lead to the dysregulation and activation of endogenous peptidoglycan hydrolases known as autolysins.[8] These enzymes, such as the major autolysin Atl in S. aureus, proceed to degrade the existing peptidoglycan, further compromising the cell wall's integrity and ultimately leading to cell lysis.[9] The precise mechanism of autolysin activation following β-lactam treatment is still an area of active research.
The VraSR Two-Component System and Cell Wall Stress Response
S. aureus possesses a sophisticated signaling system to respond to cell wall damage. The VraSR two-component system acts as a key sensor and regulator of the cell wall stress response.[10][11] When this compound inhibits PBPs and disrupts peptidoglycan synthesis, this stress is detected, likely by the sensor kinase VraS.[12] VraS then phosphorylates the response regulator VraR, which in turn activates the transcription of a regulon of genes involved in cell wall synthesis and repair, including pbp2 (encoding PBP2) and the vraSR operon itself.[11] This response is an attempt by the bacterium to counteract the effects of the antibiotic.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (CLSI Guidelines)
This protocol outlines the standardized method for determining the MIC of this compound against S. aureus.
Workflow for Broth Microdilution MIC Assay
Detailed Steps:
-
Inoculum Preparation: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
This compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. The final volume in each well is typically 100 µL.
-
Controls: Include a positive control well with bacteria and no antibiotic to ensure proper growth, and a negative control well with broth only to check for sterility.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Competitive Penicillin-Binding Protein (PBP) Assay
This assay determines the affinity of this compound for S. aureus PBPs by measuring its ability to compete with a labeled penicillin for PBP binding.
Workflow for Competitive PBP Binding Assay
Detailed Steps:
-
Membrane Preparation: Grow S. aureus to mid-log phase and harvest the cells. Lyse the cells (e.g., by French press or sonication) and isolate the membrane fraction, which is rich in PBPs, by ultracentrifugation.
-
Pre-incubation with this compound: Aliquots of the membrane preparation are pre-incubated with a range of concentrations of unlabeled this compound for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding to the PBPs.
-
Addition of Labeled Penicillin: A fixed, non-saturating concentration of a labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative like Bocillin-FL) is added to each reaction mixture.
-
Binding Incubation: The reaction is incubated for a further period (e.g., 10-15 minutes) to allow the labeled penicillin to bind to any PBPs not already occupied by this compound.
-
Reaction Termination and SDS-PAGE: The binding reaction is stopped, often by the addition of an excess of unlabeled penicillin and/or by adding SDS-PAGE sample buffer and boiling. The membrane proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: The gel is treated for fluorography (if using a radiolabel) or imaged directly (if using a fluorescent label). The intensity of the bands corresponding to the different PBPs is quantified.
-
IC50 Determination: The concentration of this compound that results in a 50% reduction in the binding of the labeled penicillin to a specific PBP is determined as the IC50 value.
Conclusion
The mechanism of action of this compound against Staphylococcus aureus is a well-defined process centered on the irreversible inhibition of penicillin-binding proteins and the subsequent disruption of peptidoglycan synthesis. This primary action triggers a cascade of downstream events, including the activation of autolytic enzymes and the induction of the cell wall stress response, which collectively contribute to the bactericidal effect of the antibiotic. A thorough understanding of these molecular and cellular processes, supported by robust experimental methodologies, is crucial for the continued development of effective antibacterial strategies against this significant pathogen.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus PBP4 Is Essential for β-Lactam Resistance in Community-Acquired Methicillin-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clsjournal.ascls.org [clsjournal.ascls.org]
- 7. researchgate.net [researchgate.net]
- 8. Evidence for participation of autolysins in bactericidal action of oxacillin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Major Autolysin Atl Regulates the Virulence of Staphylococcus aureus by Controlling the Sorting of LukAB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of VraSR in antibiotic resistance and antibiotic-induced stress response in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Binding Affinity of Cloxacillin to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloxacillin, a semi-synthetic beta-lactam antibiotic of the penicillin class, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), a group of essential bacterial enzymes involved in the final steps of peptidoglycan synthesis. The integrity of the bacterial cell wall is paramount for survival, making PBPs a critical target for many antibiotics. This technical guide provides a comprehensive overview of the binding affinity of this compound to various PBPs across different bacterial species, details the experimental protocols used to determine these interactions, and visualizes the associated cellular pathways and experimental workflows.
This compound's Mechanism of Action: Targeting Peptidoglycan Synthesis
The primary mechanism of action of this compound involves the acylation of a serine residue within the active site of PBPs. This covalent modification inactivates the transpeptidase function of the PBP, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a compromised cell envelope, ultimately resulting in bacterial cell lysis and death.[1][2] The efficacy of this compound is therefore directly related to its binding affinity and inactivation kinetics for the essential PBPs of a given bacterium.
Quantitative Analysis of this compound-PBP Binding Affinity
The binding affinity of this compound for various PBPs is a key determinant of its antibacterial spectrum and potency. This affinity is typically quantified by determining the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available quantitative data for the binding of this compound to specific PBPs in key bacterial pathogens.
Table 1: IC50 Values of this compound for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 [3]
| PBP | IC50 (µM) |
| PBP1a | >1000 |
| PBP1b | >1000 |
| PBP2a | 1.157 |
| PBP2b | >1000 |
| PBP2x | 0.088 |
| PBP3 | 0.081 |
Data obtained from a competitive inhibition assay using Bocillin-FL.[3]
Experimental Protocols for Determining PBP Binding Affinity
The determination of PBP binding affinity is crucial for understanding the mechanism of action of beta-lactam antibiotics and for the development of new therapeutic agents. The following are detailed methodologies for key experiments cited in the literature.
Competitive Inhibition Assay using a Fluorescent Penicillin Analog (Bocillin-FL)
This method is widely used to determine the IC50 values of unlabeled beta-lactams by measuring their ability to compete with a fluorescently labeled penicillin derivative, Bocillin-FL, for binding to PBPs.
a. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., Streptococcus pneumoniae, Staphylococcus aureus) to mid-logarithmic phase in an appropriate culture medium.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.
-
Centrifuge the lysate at low speed to remove unbroken cells and cellular debris.
-
Pellet the membrane fraction from the supernatant by ultracentrifugation.
-
Wash the membrane pellet and resuspend it in a suitable buffer for storage or immediate use.
b. Competition Assay:
-
In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membrane fraction with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 32-37°C) to allow for the binding of this compound to the PBPs.
-
Add a fixed concentration of Bocillin-FL to each tube and incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to the remaining unoccupied PBPs.
-
Stop the reaction by adding a denaturing sample buffer (e.g., SDS-PAGE loading buffer) and heating the samples.
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
c. Detection and Analysis:
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
Quantify the fluorescence intensity of each PBP band.
-
Plot the percentage of Bocillin-FL binding (relative to a control with no this compound) against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of Bocillin-FL binding to a specific PBP, by fitting the data to a suitable dose-response curve.[7][8][9][10]
Radiolabeled Penicillin Competition Assay
This classic method utilizes a radiolabeled penicillin (e.g., [3H]benzylpenicillin) to determine the binding affinity of unlabeled beta-lactams.
a. Membrane Preparation:
-
Prepare bacterial membranes as described in the Bocillin-FL assay protocol.
b. Competition Assay:
-
Pre-incubate a fixed amount of the membrane preparation with a range of concentrations of this compound for a specific time and temperature.
-
Add a fixed concentration of radiolabeled penicillin to the reaction mixtures and incubate to allow binding to the available PBPs.
-
Terminate the binding reaction by adding an excess of unlabeled penicillin, followed by the addition of a detergent (e.g., Sarkosyl) to solubilize the membranes.
-
Separate the PBP-penicillin complexes from the unbound radiolabeled penicillin by methods such as precipitation with trichloroacetic acid followed by filtration, or by SDS-PAGE.
c. Detection and Analysis:
-
If using SDS-PAGE, perform fluorography to visualize the radiolabeled PBP bands on X-ray film.
-
Quantify the radioactivity in each PBP band using densitometry or by excising the bands and using liquid scintillation counting.
-
Calculate the percentage of radiolabeled penicillin binding at each this compound concentration.
-
Determine the IC50 value as described in the Bocillin-FL assay protocol.[2]
Signaling Pathways and Cellular Responses to PBP Inhibition
The inhibition of PBPs by this compound triggers a cascade of cellular responses as the bacterium attempts to cope with the resulting cell wall stress. These signaling pathways are crucial for understanding bacterial resistance mechanisms and for identifying potential targets for combination therapies.
Peptidoglycan Biosynthesis Pathway
The fundamental pathway affected by this compound is the biosynthesis of peptidoglycan. The final and critical transpeptidation step, which cross-links the peptide side chains of adjacent glycan strands, is catalyzed by PBPs. This compound's binding to these enzymes directly obstructs this process.
Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of this compound on PBPs.
Cell Wall Stress Response Signaling
Bacteria possess sophisticated two-component systems (TCSs) that sense and respond to damage to the cell envelope. When this compound inhibits PBPs, the resulting disruption in peptidoglycan synthesis is detected by these systems, leading to the activation of a transcriptional response aimed at mitigating the damage.
Caption: Two-component systems sensing cell wall stress induced by PBP inhibition.[1][11][12][13][14][15][16][17][18][19][20][21]
Beta-Lactamase Induction via the BlaR1-BlaI System in S. aureus
In Staphylococcus aureus, a key resistance mechanism is the production of beta-lactamase, an enzyme that hydrolyzes and inactivates beta-lactam antibiotics. The expression of the beta-lactamase gene (blaZ) is regulated by the BlaR1-BlaI system. The binding of a beta-lactam, such as this compound, to the sensor protein BlaR1 initiates a signaling cascade that leads to the derepression of blaZ transcription.
Caption: The BlaR1-BlaI signaling pathway for beta-lactamase induction in S. aureus.[1][11][22][12][14]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a competitive PBP binding assay, a fundamental technique for determining the binding affinity of compounds like this compound.
Caption: General experimental workflow for a competitive PBP binding affinity assay.
Conclusion
This technical guide has provided a detailed overview of the binding affinity of this compound to penicillin-binding proteins. While quantitative data for S. pneumoniae highlights its preferential binding to PBP2x and PBP3, a notable gap in publicly available data exists for S. aureus and E. coli. The detailed experimental protocols and visualizations of the underlying biological pathways and experimental workflows offer a valuable resource for researchers in the field of antibiotic development. A deeper understanding of these molecular interactions and cellular responses is essential for overcoming the challenges of antibiotic resistance and for the rational design of new and more effective antibacterial agents.
References
- 1. The LiaFSR system regulates the cell envelope stress response in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation | ID: s7526m918 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The CpxRA Two-Component System Is Essential for Citrobacter rodentium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The VraS/VraR two-component regulatory system required for oxacillin resistance in community-acquired methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The two-component response regulator LiaR regulates cell wall stress responses, pili expression and virulence in group B Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The LiaFSR System Regulates the Cell Envelope Stress Response in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. VraSR two-component regulatory system and its role in induction of pbp2 and vraSR expression by cell wall antimicrobials in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. Site-Specific Mutation of Staphylococcus aureus VraS Reveals a Crucial Role for the VraR-VraS Sensor in the Emergence of Glycopeptide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The CpxAR Two-component System Regulates a Complex Envelope Stress Response in Gram Negative Bacteria [caister.com]
The Molecular Basis of Cloxacillin Resistance in Bacterial Strains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying cloxacillin resistance in bacterial strains. This compound, a semi-synthetic penicillinase-resistant penicillin, has long been a crucial antibiotic in the fight against staphylococcal infections. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. Understanding the molecular basis of this resistance is paramount for the development of novel therapeutic strategies and for the informed use of existing antimicrobial agents.
This guide delves into the core resistance mechanisms, including the pivotal role of altered penicillin-binding proteins (PBPs), the enzymatic inactivation by beta-lactamases, and the contribution of efflux pumps. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways, experimental workflows, and the interplay of resistance mechanisms are illustrated through diagrams generated using the Graphviz DOT language.
Primary Mechanisms of this compound Resistance
The ability of bacteria to withstand the effects of this compound is primarily attributed to three key molecular strategies: target modification, enzymatic degradation, and active efflux of the antibiotic.
Alteration of Penicillin-Binding Proteins (PBPs): The Role of mecA and PBP2a
The most significant mechanism of this compound resistance, particularly in Staphylococcus aureus, is the acquisition of the mecA gene.[1][2][3] This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a low affinity for beta-lactam antibiotics, including this compound.[1][3][4]
In susceptible bacteria, this compound inhibits cell wall synthesis by acylating the active site of essential PBPs.[5] However, in the presence of PBP2a, cell wall synthesis can continue even when the native PBPs are inactivated by this compound.[3] The expression of mecA is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[2][6]
The level of resistance conferred by PBP2a can be influenced by mutations in the promoter region of the mecA gene, which can affect the level of mecA transcription and subsequent PBP2a production.[7]
Enzymatic Inactivation by Beta-Lactamases
Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring.[8] While this compound is designed to be resistant to staphylococcal penicillinase, certain classes of beta-lactamases can still confer resistance. For instance, some Class C beta-lactamases have been shown to hydrolyze this compound, albeit as poor substrates.[9][10] The production of beta-lactamases is a common resistance mechanism in many bacteria.[8]
Active Efflux of this compound
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[11] Overexpression of these pumps can lead to a decrease in the intracellular concentration of the antibiotic, thereby contributing to resistance. Several families of efflux pumps, such as the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family, have been implicated in multidrug resistance.[11] While not the primary mechanism of high-level this compound resistance, efflux pumps can contribute to reduced susceptibility.
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to the different mechanisms of this compound resistance.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for S. aureus
| Strain Type | Genetic Marker | This compound MIC (µg/mL) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | mecA negative | ≤ 2 | [12] |
| Methicillin-Resistant S. aureus (MRSA) | mecA positive | ≥ 32 to ≥ 128 | [5][13][14] |
| MRSA with specific mecA promoter mutations | G-25A | 256 | [7] |
| MRSA with specific mecA promoter mutations | G-7T | 32 - 64 | [7] |
| MRSA with specific mecA promoter mutations | C-33T | 4 - 8 | [7] |
Table 2: Kinetic Parameters of Beta-Lactamases against this compound
| Enzyme Class | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Class C | 1 x 10⁻³ - 0.1 | Low | - | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound sodium in sterile distilled water.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth (for broth microdilution) or molten Mueller-Hinton agar (for agar dilution) to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).[13]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture.[13] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells or on the agar plate.
-
Inoculation:
-
Broth Microdilution: Add the diluted inoculum to each well of a microtiter plate containing the different this compound concentrations.
-
Agar Dilution: Spot the diluted inoculum onto the surface of the agar plates containing the different this compound concentrations.[13]
-
-
Incubation: Incubate the microtiter plates or agar plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[13][14]
Penicillin-Binding Protein 2a (PBP2a) Binding Assay
This assay is used to detect the presence of PBP2a, the product of the mecA gene, which is a hallmark of methicillin/cloxacillin resistance in staphylococci. A common method is the latex agglutination assay.
Protocol (Latex Agglutination):
-
Reagent Preparation: Bring the PBP2a test and control latex reagents to room temperature.
-
Colony Suspension: From a pure culture of S. aureus grown on a non-selective agar plate, pick several colonies and create a heavy, uniform suspension in the extraction reagent provided with the kit.
-
Extraction: Boil the bacterial suspension for 3 minutes to extract the PBPs.
-
Cooling and Centrifugation: Cool the suspension to room temperature and centrifuge to pellet the cell debris.
-
Agglutination Test:
-
Place one drop of the test latex reagent onto a reaction card.
-
Add one drop of the supernatant from the bacterial extract to the latex reagent.
-
Mix and rock the card for up to 3 minutes.
-
-
Interpretation:
Beta-Lactamase Activity Assay
This assay measures the ability of a bacterial extract to hydrolyze a chromogenic beta-lactam substrate, such as nitrocefin.[8]
Protocol (Nitrocefin-based Assay):
-
Bacterial Lysate Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or enzymatic lysis.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Assay Reaction:
-
In a microplate well, add a defined volume of the bacterial lysate.
-
Add a solution of nitrocefin to the well to initiate the reaction.
-
-
Measurement:
-
Monitor the change in absorbance at a specific wavelength (e.g., 486 nm for hydrolyzed nitrocefin) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the beta-lactamase activity.
-
-
Quantification: Calculate the specific activity of the beta-lactamase (e.g., in µmol of substrate hydrolyzed per minute per mg of protein) by using the molar extinction coefficient of the hydrolyzed substrate.[17]
Efflux Pump Activity Assay
This assay assesses the activity of efflux pumps by measuring the accumulation or extrusion of a fluorescent substrate, such as ethidium bromide (EtBr).
Protocol (Ethidium Bromide-Agar Cartwheel Method): [18]
-
Plate Preparation: Prepare Tryptic Soy Agar (TSA) plates containing varying concentrations of EtBr.
-
Inoculation:
-
Grow the bacterial strains to be tested overnight in a suitable broth.
-
Using a sterile swab, inoculate the strains onto the EtBr-containing agar plates in a radial or "cartwheel" pattern.[18]
-
Include known efflux-positive and efflux-negative control strains.
-
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Visualization:
-
Examine the plates under UV transillumination.
-
Strains with active efflux pumps will extrude the EtBr and will therefore show lower levels of fluorescence compared to strains with inhibited or no efflux activity.[18]
-
-
Confirmation with Efflux Pump Inhibitors (EPIs): To confirm the role of efflux pumps, the assay can be repeated on plates containing both EtBr and a known EPI (e.g., reserpine, verapamil). A significant increase in fluorescence in the presence of the EPI suggests that efflux is responsible for the low fluorescence observed in its absence.
Conclusion
This compound resistance in bacteria is a multifaceted problem driven by a combination of molecular mechanisms. The acquisition of the mecA gene and the subsequent expression of PBP2a remains the most critical factor, conferring high-level resistance in staphylococci. However, the hydrolytic activity of certain beta-lactamases and the contribution of efflux pumps should not be overlooked, as they can modulate the level of resistance and contribute to the overall clinical challenge. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the ongoing development of effective strategies to combat antibiotic resistance. This guide provides a foundational resource for researchers and professionals dedicated to this critical endeavor.
References
- 1. idexx.dk [idexx.dk]
- 2. researcherslinks.com [researcherslinks.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the mecA gene in oxacillin resistance in a Staphylococcus aureus clinical strain with a pvl-positive ST59 genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. A Population Pharmacokinetic Analysis of Continuous Infusion of this compound during Staphylococcus aureus Bone and Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. academic.oup.com [academic.oup.com]
- 18. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
The Intricacies of Cloxacillin in Murine Models: A Pharmacokinetic and Pharmacodynamic Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of cloxacillin's behavior in murine models, offering a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex processes, this document serves as a vital resource for professionals engaged in antimicrobial research and development.
Pharmacokinetic Profile of this compound in Mice
The effectiveness of an antimicrobial agent is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). In murine models, this compound, and its close analogue fluthis compound, exhibit characteristics that are crucial for designing and interpreting preclinical studies.
Key Pharmacokinetic Parameters
The pharmacokinetics of fluthis compound in mice have been described using a one-compartment model with first-order absorption and Michaelis-Menten elimination.[1][2] The protein binding of fluthis compound in mice was found to be non-linear.[1][2] In another study, the plasma protein binding of this compound in murine plasma was approximately 70% to 80%.[3][4]
| Parameter | Value | Murine Model Details | Reference |
| Pharmacokinetic Model | One-compartment with first-order absorption and Michaelis-Menten elimination | Neutropenic murine thigh infection model | [1][2] |
| Plasma Protein Binding | ~70% - 80% | Murine plasma | [3][4] |
| Plasma Half-life | Not explicitly stated in the provided murine studies, but human data suggests a short half-life of approximately 30-60 minutes.[5][6] | N/A | [5][6] |
| Peak Plasma Concentration (Cmax) | At a dose of 80 mg/kg, the peak plasma concentration of this compound was about 255 mg/liter, corresponding to a free concentration of about 75 mg/liter.[3] | Mice infected with Staphylococcus aureus | [3] |
Dosing and Administration
In murine infection models, this compound is typically administered subcutaneously or intraperitoneally to ensure consistent and rapid absorption.[1][2][7] Dosing regimens are designed to mimic human therapeutic exposures and to investigate the relationship between drug concentration and antibacterial effect over time.
| Administration Route | Dosage Range | Dosing Frequency | Murine Model | Reference |
| Subcutaneous | 1–128 mg/kg (single dose for PK) | N/A | Neutropenic murine thigh infection model | [1][2] |
| Subcutaneous | 2–64 mg/kg | Every 2 hours | Neutropenic murine thigh infection model | [1][2] |
| Subcutaneous | 8–128 mg/kg | Every 4 hours | Neutropenic murine thigh infection model | [1][2] |
| Subcutaneous | 32–256 mg/kg | Every 6 hours | Neutropenic murine thigh infection model | [1][2] |
| Intraperitoneal | 100 mg/kg/day and 45 mg/kg/day (Daptomycin) with 200 mg/kg/12h (this compound) | Every 12 hours | Murine foreign-body infection model | [7] |
Pharmacodynamic Properties and Efficacy
Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For antibiotics like this compound, this is typically the inhibition of bacterial growth or bacterial killing.
Key Pharmacodynamic Index
For beta-lactam antibiotics, including this compound, the percentage of time that the unbound drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) is the key pharmacodynamic index that best correlates with efficacy.[1][2]
Pharmacodynamic Targets in Murine Models
Studies in neutropenic murine thigh infection models have established specific %fT > MIC targets required for different levels of bacterial reduction. These targets are crucial for translating preclinical findings to potential clinical dosing regimens.
| Target Organism | Pharmacodynamic Target for 1-log Reduction | Pharmacodynamic Target for 2-log Reduction | Murine Model | Reference |
| Staphylococcus aureus | Median %fT > 0.25 x MIC of 15% | %fT > 0.25 x MIC of 20% | Neutropenic murine thigh infection model | [1][2] |
| Streptococcus pyogenes | 10% fT > MIC | A 2-log reduction was reached. | Neutropenic murine thigh infection model | [1][2] |
| Streptococcus agalactiae | 22% fT > 0.25 x MIC | A 2-log reduction was reached. | Neutropenic murine thigh infection model | [1][2] |
Minimum Inhibitory Concentrations (MIC)
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[8] The MIC of this compound against susceptible Staphylococcus aureus strains is typically low. For two S. aureus strains, the MIC of this compound was 0.25 mg/liter.[3] In another study, the MIC/MBC for a strain used in an experimental endocarditis model was 0.25/0.5 mg/L.[9]
Experimental Protocols in Murine Models
Detailed and standardized experimental protocols are fundamental to the reliability and reproducibility of preclinical research.
Neutropenic Murine Thigh Infection Model
This model is a cornerstone for in vivo evaluation of antimicrobial pharmacodynamics.
Experimental Workflow:
Methodology Details:
-
Animal Model: Specific pathogen-free female mice are commonly used.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done a few days before infection to ensure a low neutrophil count, which minimizes the host's immune response against the bacteria, allowing for a clearer assessment of the antibiotic's efficacy.
-
Infection: A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.[1][2]
-
Treatment: this compound treatment is initiated at a specific time point post-infection, usually 2 hours.[1][2] The drug is administered via a specified route, such as subcutaneous injection, at various dosing regimens.[1][2]
-
Outcome Measurement: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU). The change in bacterial load compared to untreated controls is the primary measure of efficacy.[1][2]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental in vitro measure of an antibiotic's activity against a specific bacterium.
Methodology Details (Broth Microdilution):
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 37°C for 18-24 hours).
-
Interpretation: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[5][10]
Signaling Pathway:
The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[10] By binding to these enzymes, this compound inhibits their transpeptidase activity, which is essential for the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[10] It is also suggested that this compound may interfere with an inhibitor of bacterial autolytic enzymes, further contributing to cell lysis.[10]
This comprehensive guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of this compound in murine models. The data and methodologies presented herein are intended to support the design of robust preclinical studies and facilitate the translation of these findings into effective clinical applications.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Efficacy of Daptomycin-Cloxacillin Combination in Experimental Foreign-Body Infection Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. academic.oup.com [academic.oup.com]
- 10. go.drugbank.com [go.drugbank.com]
Investigating the Genetic Determinants of Cloxacillin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core genetic determinants conferring resistance to cloxacillin, a semi-synthetic penicillin antibiotic. The primary focus is on Staphylococcus aureus, a clinically significant pathogen in which this compound resistance is a major therapeutic challenge. This document outlines the key resistance mechanisms, provides detailed experimental protocols for their identification, presents quantitative data correlating genetic markers with resistance levels, and visualizes the critical molecular pathways and experimental workflows.
Core Mechanisms of this compound Resistance
This compound resistance in Staphylococcus aureus is primarily mediated by two distinct genetic mechanisms: enzymatic degradation of the antibiotic and alteration of the drug's molecular target.
1.1. Enzymatic Degradation: The Role of β-Lactamase (blaZ)
The most common mechanism of resistance to penicillins is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in the characteristic β-lactam ring.[1][2] In S. aureus, this enzyme is encoded by the blaZ gene.[3][4] The expression of blaZ is often inducible, regulated by the sensor-transducer BlaR1 and the repressor BlaI.[4][5] Upon exposure to a β-lactam antibiotic, a signal transduction cascade is initiated, leading to the derepression of blaZ and subsequent production of β-lactamase.[4]
1.2. Target Modification: The mecA-Encoded Penicillin-Binding Protein 2a (PBP2a)
A more clinically significant mechanism, leading to broad β-lactam resistance, including to this compound and methicillin (hence the term Methicillin-Resistant Staphylococcus aureus, MRSA), is the alteration of the antibiotic's target.[1][2] This is achieved through the acquisition of the mecA gene, which encodes a unique penicillin-binding protein, PBP2a.[6] PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue catalyzing the essential transpeptidation reactions for cell wall synthesis even in the presence of inhibitory concentrations of drugs like this compound.[6][7]
The mecA gene is located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[6][8] There are numerous types and subtypes of SCCmec, which are classified based on the combination of the mec gene complex and the ccr gene complex, the latter encoding recombinases that mediate the mobility of the cassette.[8][9]
Regulation of mecA expression is controlled by the regulatory genes mecI (a repressor) and mecR1 (a signal transducer), which are located upstream of mecA.[10] In the presence of a β-lactam antibiotic, MecR1 initiates a cascade that leads to the cleavage of the MecI repressor, allowing for the transcription of mecA.[10]
Quantitative Data on Resistance Determinants
The level of this compound resistance can be influenced by various genetic factors, including mutations in the promoter region of mecA and the specific type of SCCmec element present. While oxacillin is often used as a surrogate for this compound in susceptibility testing, the data presented here provides valuable insights into the quantitative impact of these genetic determinants.
Table 1: Correlation of mecA Promoter Mutations with Oxacillin MIC in S. aureus
| mecA Promoter Mutation | Oxacillin MIC (μg/mL) | Resistance Level |
| G-25A | 256 | High |
| G-7T | 32 to 64 | Moderate |
| C-33T | 4 to 8 | Low |
| A-38G + C-33T | Restored to higher levels | Reversal of low resistance |
Data sourced from a study on community-associated MRSA strains, demonstrating that single nucleotide changes in the mecA promoter can significantly alter the level of oxacillin resistance.[10][11][12]
Table 2: this compound MIC for Selected MRSA Isolates
| Isolate Type | Number of Strains | This compound MIC Range (μg/mL) |
| MRSA | 5 | ≥32 |
| MRSA | 1 | ≥128 |
| MRSA | 4 | >128 |
This data indicates that MRSA strains can exhibit high-level resistance to this compound.[13][14]
Table 3: this compound MIC for S. aureus with blaZ Variant F
| blaZ Variant | This compound MIC Range (mg/L) | Phenotype |
| F | 0.5 to 1.5 | Borderline Oxacillin-Resistant S. aureus (BORSA) |
This study identified a novel blaZ variant that confers reduced susceptibility to oxacillin and this compound.[15]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the genetic determinants of this compound resistance.
3.1. DNA Extraction from Staphylococcus aureus
A reliable DNA extraction method is the first step for any molecular analysis.
-
Objective: To isolate high-quality genomic DNA from S. aureus for use in PCR.
-
Protocol:
-
Culture S. aureus on a suitable medium (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours.
-
Suspend a loopful of bacterial colonies in 300 µL of TENT buffer (10 mM Tris-HCl, 0.1 M NaCl, 1 mM EDTA, 5% [v/v] Triton X-100, pH 8.0) in a microcentrifuge tube.
-
Boil the cell suspension at 100°C for 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5 minutes.
-
Transfer the supernatant to a new sterile tube.
-
Add an equal volume of cold 95% ethanol to the supernatant and incubate at -20°C for 20 minutes to precipitate the DNA.
-
Centrifuge at high speed for 10 minutes to pellet the DNA.
-
Carefully discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
Resuspend the DNA in 50 µL of sterile distilled water or TE buffer.[16]
-
3.2. PCR for Detection of mecA and blaZ Genes
PCR is a rapid and sensitive method for detecting the presence of specific resistance genes.
Table 4: Primer Sequences for mecA and blaZ PCR
| Gene | Primer Name | Primer Sequence (5' - 3') | Amplicon Size (bp) |
| mecA | mecA-F | GCA ATC GCT AAA GAA TTA AGG | 310 |
| mecA | mecA-R | GGT TAA CAT GAC TCT TGG C | 310 |
| blaZ | blaZ-F | AAG AGA TTT GCC TAT GCT TC | 517 |
| blaZ | blaZ-R | GCT TGA CCA CTT TTA TCA GC | 517 |
Primer sequences are examples and may vary between studies. It is recommended to validate primers before use.[17][18]
-
PCR Protocol:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for either mecA or blaZ.
-
Add 1-2 µL of the extracted genomic DNA to the master mix.
-
Perform PCR using a thermal cycler with the following general conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30-60 seconds.
-
Annealing: 50-58°C for 30-60 seconds (primer-dependent).
-
Extension: 72°C for 60 seconds.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target gene.[19]
-
3.3. Multiplex PCR for SCCmec Typing
Multiplex PCR allows for the simultaneous amplification of several targets, enabling the classification of SCCmec types.
-
Objective: To determine the SCCmec type of MRSA isolates.
-
Protocol: This protocol is an example and targets SCCmec types I, II, III, and IV. Multiple multiplex PCR strategies exist.[8][20]
-
Primer Mix: A complex mixture of primers targeting different regions of the SCCmec element is used. Refer to specialized literature for specific primer sequences and combinations for different multiplex assays.[1][20]
-
PCR Conditions: Similar to the single-gene PCR but with optimized annealing temperatures and extension times to accommodate multiple primer pairs.
-
Analysis: The resulting pattern of amplified bands on an agarose gel is used to determine the SCCmec type.[20]
-
3.4. Antimicrobial Susceptibility Testing (AST)
AST is essential to determine the phenotypic resistance of a bacterial isolate to this compound.
3.4.1. Kirby-Bauer Disk Diffusion Method
-
Objective: To qualitatively determine the susceptibility of a bacterial isolate to this compound.
-
Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[13][21]
-
Evenly inoculate a Mueller-Hinton agar (MHA) plate with the bacterial suspension.[13][22]
-
Aseptically place a this compound-impregnated disk (e.g., 1 µg) onto the surface of the agar.[15]
-
Invert the plates and incubate at 35°C for 18-24 hours.[5][22]
-
Measure the diameter of the zone of inhibition around the disk and interpret the results (Susceptible, Intermediate, or Resistant) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.[23]
-
3.4.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To quantitatively determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
-
Protocol:
-
Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[7]
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[7] The results are interpreted based on CLSI breakpoints.[23]
-
Visualizations
4.1. Signaling Pathway: Regulation of mecA Expression
Caption: Regulation of mecA expression in the presence of this compound.
4.2. Experimental Workflow: Investigating this compound Resistance
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Update to the Multiplex PCR Strategy for Assignment of mec Element Types in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time PCR Assay for Detection of blaZ Genes in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence of blaZ Gene and Performance of Phenotypic Tests to Detect Penicillinase in Staphylococcus aureus Isolates from Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primerdesign.co.uk [primerdesign.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. thaiscience.info [thaiscience.info]
- 10. clsi.org [clsi.org]
- 11. Genomic identification of cryptic susceptibility to penicillins and β-lactamase inhibitors in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 15. researchgate.net [researchgate.net]
- 16. The Prevalence of Resistance to Methicillin in Staphylococcus aureus Strains Isolated from Patients by PCR Method for Detec-tion of mecA and nuc Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Multiplex PCR Strategy for Rapid Identification of Structural Types and Variants of the mec Element in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prevalence of blaZ Gene Types and the Inoculum Effect with Cefazolin among Bloodstream Isolates of Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onlinemicrobiolab.ir [onlinemicrobiolab.ir]
- 22. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iacld.com [iacld.com]
Cloxacillin Structure-Activity Relationship: A Deep Dive into a Classic Antibiotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cloxacillin, a semi-synthetic penicillin, has long been a cornerstone in the treatment of infections caused by penicillinase-producing staphylococci. Its efficacy stems from a unique chemical architecture that confers stability against enzymatic degradation while retaining the core bactericidal mechanism of the penicillin family. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its analogs, offering insights into the molecular features that govern its antibacterial potency and resistance to β-lactamases.
Core Structure and Mechanism of Action
This compound belongs to the isoxazolyl penicillin class, characterized by a 6-aminopenicillanic acid nucleus connected to a substituted isoxazole side chain.[1][2] This side chain is the key to its effectiveness against penicillinase-producing bacteria.
The fundamental mechanism of action for all penicillins, including this compound, involves the inhibition of bacterial cell wall synthesis. Specifically, they target and acylate the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation and cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to bacterial cell lysis and death. The bulky isoxazolyl side chain of this compound sterically hinders the approach of β-lactamase enzymes, preventing the hydrolysis of the critical β-lactam ring and preserving the antibiotic's activity.[1]
dot
Caption: Mechanism of action of this compound.
Structure-Activity Relationship (SAR) Analysis
The antibacterial activity and penicillinase resistance of isoxazolyl penicillins are intricately linked to the nature of the acyl side chain attached to the 6-aminopenicillanic acid core.
The Isoxazolyl Ring System
The presence of the 3-phenyl-5-methylisoxazole moiety is crucial for the penicillinase resistance of this class of antibiotics. The bulky and sterically demanding nature of this group provides a protective shield for the β-lactam ring, preventing its hydrolysis by most staphylococcal β-lactamases.
Substitution on the Phenyl Ring
Modifications to the phenyl ring of the isoxazolyl group have a profound impact on the pharmacokinetic and pharmacodynamic properties of these antibiotics. The key differentiators among the common isoxazolyl penicillins—oxacillin, this compound, and dithis compound—are the halogen substituents on this ring.
-
Oxacillin: Unsubstituted phenyl ring.
-
This compound: A single chlorine atom at the ortho-position of the phenyl ring.
-
Dithis compound: Two chlorine atoms at the ortho- and para-positions of the phenyl ring.
Generally, the addition of electron-withdrawing halogen atoms increases the acidity of the enolic hydroxyl group of the cleaved β-lactam ring, which can influence protein binding and oral absorption. Furthermore, the presence and position of these halogens can enhance the intrinsic antibacterial activity and stability against certain β-lactamases.
Quantitative Analysis of Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the comparative in vitro activities of oxacillin, this compound, and dithis compound against various strains of Staphylococcus aureus.
| Antibiotic | Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Oxacillin | Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | >128 | >128 | [3] | |
| This compound | Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | [4] |
| Methicillin-Resistant S. aureus (MRSA) | ≥32 | ≥128 | [5] | |
| Dithis compound | Methicillin-Susceptible S. aureus (MSSA) | 0.12 | 0.25 | [6] |
| Methicillin-Resistant S. aureus (MRSA) | 64 | >128 | [6] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively.
The data indicates that for MSSA, dithis compound generally exhibits the lowest MIC values, suggesting higher potency compared to oxacillin and this compound.[6] All three are largely ineffective against MRSA strains due to the production of a modified penicillin-binding protein, PBP2a.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of oxacillin, this compound, and dithis compound
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
dot
Caption: Broth microdilution workflow for MIC determination.
Penicillinase Resistance Assay (Spectrophotometric Method)
This assay measures the rate of hydrolysis of the β-lactam ring by penicillinase.
Principle: The hydrolysis of the β-lactam ring results in a change in the ultraviolet (UV) absorbance of the penicillin molecule.[7][8] This change can be monitored over time to determine the rate of enzymatic activity.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Phosphate buffer (pH 7.0)
-
Purified penicillinase solution
-
Solutions of oxacillin, this compound, and dithis compound of known concentrations
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the penicillin solution.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the penicillinase solution and mix quickly.
-
Monitor the change in absorbance at a specific wavelength (e.g., 240 nm for the penicilloic acid product) over time.
-
The initial rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
The relative resistance of the different penicillins can be compared by their rates of hydrolysis under identical conditions.
dot
Caption: Spectrophotometric assay for penicillinase activity.
Conclusion
The structure-activity relationship of this compound and its isoxazolyl penicillin analogs is a classic example of rational drug design. The incorporation of the bulky, substituted isoxazolyl side chain successfully addressed the challenge of penicillinase-mediated resistance in staphylococci. The subtle modifications of halogen substitutions on the phenyl ring fine-tune the pharmacokinetic and antibacterial properties of these drugs. While the emergence of MRSA has limited their use in some clinical scenarios, the isoxazolyl penicillins, with this compound as a prominent member, remain valuable agents in the antimicrobial armamentarium for the treatment of susceptible staphylococcal infections. A thorough understanding of their SAR continues to be crucial for the development of new β-lactam antibiotics and β-lactamase inhibitors.
References
- 1. [PDF] A spectrophotometric assay of β-lactamase action on penicillins | Semantic Scholar [semanticscholar.org]
- 2. In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluthis compound, a New Isoxazolyl Penicillin, Compared with Oxacillin, this compound, and Dithis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. A spectrophotometric assay of beta-lactamase action on penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A spectrophotometric assay of β-lactamase action on penicillins (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Cloxacillin Against Clinical Isolates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary screening of Cloxacillin against clinical bacterial isolates. The document outlines detailed experimental protocols for antimicrobial susceptibility testing, presents quantitative data on this compound resistance, and visualizes key workflows and molecular mechanisms. This guide is intended to serve as a valuable resource for professionals in the fields of microbiology, infectious disease research, and antibiotic drug development.
Introduction to this compound and Antimicrobial Susceptibility Testing
This compound is a semi-synthetic, penicillinase-resistant β-lactam antibiotic primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] Its efficacy is contingent on the susceptibility of the infecting organism. Antimicrobial susceptibility testing (AST) is a critical laboratory procedure performed to determine the in vitro activity of an antimicrobial agent against a specific bacterial isolate.[3][4] The results of AST guide clinical decisions and are essential for monitoring the emergence and spread of antibiotic resistance.
The two most widely recognized and utilized methods for the preliminary screening of this compound susceptibility are the disk diffusion (Kirby-Bauer) method and the determination of the Minimum Inhibitory Concentration (MIC).[3][4] These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results across different laboratories.
Quantitative Data on this compound Susceptibility
The interpretation of antimicrobial susceptibility test results relies on established clinical breakpoints, which are the MIC values or zone of inhibition diameters used to categorize an isolate as "Susceptible," "Intermediate," or "Resistant." For this compound, susceptibility of Staphylococcus species is often inferred from testing with oxacillin or cefoxitin.
Interpretive Criteria for Oxacillin against Staphylococcus aureus
The following table summarizes the clinical breakpoints for oxacillin, which are used as a surrogate for this compound, as defined by CLSI and EUCAST.
| Guideline | Method | Susceptible | Intermediate | Resistant |
| CLSI | MIC (μg/mL) | ≤ 2 | - | ≥ 4 |
| Disk Diffusion (1 µg oxacillin disk) (mm) | ≥ 13 | 11-12 | ≤ 10 | |
| EUCAST | MIC (mg/L) | ≤ 2 | - | > 2 |
| Disk Diffusion (1 µg cefoxitin disk) (mm) | ≥ 22 | - | < 22 |
Note: EUCAST uses cefoxitin as the preferred agent for detecting methicillin (and therefore this compound) resistance in S. aureus. CLSI also recommends cefoxitin for this purpose.
Prevalence of this compound Resistance in Clinical Isolates
The prevalence of resistance to this compound (inferred from methicillin/oxacillin resistance) varies geographically and by the type of infection. The following tables present data from multicenter studies on the prevalence of methicillin-resistant Staphylococcus aureus (MRSA), which are resistant to this compound.
Table 1: Prevalence of Nasal MRSA Carriage in Healthy Individuals Across Nine European Countries
| Country | Number of S. aureus Isolates | Number of MRSA Isolates | MRSA Prevalence (%) |
| Austria | 815 | 4 | 0.5 |
| Belgium | 760 | 16 | 2.1 |
| Croatia | 794 | 7 | 0.9 |
| France | 829 | 12 | 1.4 |
| Hungary | 455 | 3 | 0.7 |
| Spain | 861 | 11 | 1.3 |
| Sweden | 1000 | 2 | 0.2 |
| Netherlands | 762 | 2 | 0.3 |
| UK | 680 | 34 | 5.0 |
Data adapted from a cross-sectional study on nasal carriage of S. aureus.[1]
Table 2: this compound Resistance in Bacterial Isolates from Primary Bacterial Spinal Infections
| Isolate Category | Number of Patients | Percentage (%) |
| This compound-Sensitive | 102 | 59.6 |
| This compound-Resistant | 69 | 40.4 |
| Total | 171 | 100 |
Data from a retrospective analysis of patients with primary bacterial spinal infections. Resistance was determined based on susceptibility testing results.[5]
Table 3: Minimum Inhibitory Concentration (MIC) of this compound for Methicillin-Resistant Staphylococcus aureus (MRSA) Strains
| MRSA Strains (n=10) | MIC of this compound (μg/ml) |
| 5 strains | ≥32 |
| 1 strain | ≥128 |
| 4 strains | >128 |
This data indicates a high level of resistance to this compound among the tested MRSA isolates.
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible antimicrobial susceptibility testing results. The following sections provide step-by-step protocols for the Kirby-Bauer disk diffusion method and the agar dilution method for MIC determination.
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
This compound antimicrobial disks (e.g., 1 µg)
-
Pure culture of the test organism grown on a non-selective medium
-
Sterile saline or Tryptone Soya Broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Select 3-4 well-isolated colonies of the same morphology from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing 4-5 ml of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/ml.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60° between each streaking to ensure even distribution of the inoculum.
-
Allow the inoculum to dry for 5-15 minutes with the lid in place.
-
-
Application of this compound Disks:
-
Aseptically apply the this compound disk to the surface of the inoculated MHA plate.
-
Ensure the disk is in firm contact with the agar. If using multiple disks, they should be placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the established clinical breakpoints provided by CLSI or EUCAST.
-
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Mueller-Hinton agar (MHA)
-
This compound powder of known potency
-
Sterile distilled water or appropriate solvent
-
Sterile test tubes and pipettes
-
Petri dishes
-
Inoculum prepared as described for the Kirby-Bauer method, but diluted to a final concentration of approximately 10⁴ CFU per spot.
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/ml) according to the manufacturer's instructions.
-
-
Preparation of Agar Plates with Serial Dilutions of this compound:
-
Prepare a series of two-fold dilutions of the this compound stock solution in sterile test tubes.
-
For each concentration, add a specific volume of the this compound dilution to molten and cooled (45-50°C) MHA to achieve the desired final concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/ml).
-
Mix well and pour the agar into sterile petri dishes.
-
Also, prepare a growth control plate containing no this compound.
-
Allow the plates to solidify.
-
-
Inoculation:
-
Prepare the bacterial inoculum to a turbidity matching the 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Using a multipoint replicator, spot-inoculate the prepared agar plates, including the growth control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Compare the MIC value to the established clinical breakpoints to categorize the isolate as Susceptible, Intermediate, or Resistant.
-
Visualizations: Workflows and Mechanisms
Visual diagrams can aid in understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for antimicrobial susceptibility testing and the molecular mechanism of this compound action and resistance.
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. academic.oup.com [academic.oup.com]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 5. Predictive Factors of this compound Susceptibility in Primary Bacterial Spinal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cloxacillin Minimum Inhibitory Concentration (MIC) Determination
Introduction
Cloxacillin is a semi-synthetic beta-lactam antibiotic belonging to the penicillinase-resistant penicillin group. It is primarily effective against Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus. Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its potency against specific bacterial isolates, guiding therapeutic choices, and monitoring the emergence of resistance. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[2][3][4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan.[2][3][4] Peptidoglycan provides structural integrity to the bacterial cell wall. By acylating the transpeptidase domain of PBPs, this compound blocks the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[3] The bulky side chain of this compound protects its beta-lactam ring from hydrolysis by most staphylococcal penicillinases, making it effective against many penicillin-resistant strains of Staphylococcus.[3]
Caption: Mechanism of this compound action.
Data Presentation: this compound MIC Values
The following table summarizes the MIC values of this compound against various clinically relevant bacteria. These values can vary based on geographical location and the specific strains tested.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | 0.12 - 1 |
| Staphylococcus aureus (MRSA) | ≥32 | ≥128 | ≥32 - >128 |
| Streptococcus pneumoniae | ≤0.06 | 0.5 | ≤0.016 - 2 |
| Beta-hemolytic Streptococci (Groups A, C, G) | Not available | Not available | Susceptible |
| Enterococcus faecalis | Not available | Not available | Generally resistant |
Note: Data compiled from multiple sources. MIC values for MRSA indicate resistance. The susceptibility of Beta-hemolytic streptococci to this compound has been reported, though specific MIC ranges are not consistently available.[5][6] Enterococcus faecalis is generally considered intrinsically resistant to this compound.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. It is essential to adhere to aseptic techniques throughout these procedures.
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.
a. Materials:
-
This compound sodium powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
b. Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound, for example, at 1280 µg/mL, in a suitable sterile solvent (e.g., sterile distilled water). Filter-sterilize the stock solution.
-
-
Preparation of this compound Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of Microtiter Plate:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL and the final this compound concentrations to a range, for example, from 64 µg/mL to 0.125 µg/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth control well should show distinct turbidity.
-
Agar Dilution Method
This method involves incorporating various concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms.
a. Materials:
-
This compound sodium powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Inoculator (e.g., multipoint replicator)
b. Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described for the broth microdilution method.
-
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Prepare a series of this compound dilutions at 10 times the final desired concentrations.
-
Add 2 mL of each 10x this compound dilution to 18 mL of molten MHA to create plates with the final desired concentrations.
-
Mix well by inverting the tubes and pour the agar into sterile petri dishes. Allow the plates to solidify. A control plate with no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
This results in a suspension of approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Using a multipoint replicator, spot-inoculate the surface of each agar plate with the bacterial suspension. Each spot should contain approximately 10⁴ CFU.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of no more than one or two colonies at the inoculation spot. The growth control plate should show confluent growth.
-
Mandatory Visualizations
Caption: this compound MIC determination workflow.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. Beta-hemolytic streptococci A, C, and G are susceptible to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.regionh.dk [research.regionh.dk]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cloxacillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloxacillin is a semi-synthetic beta-lactam antibiotic belonging to the penicillin class. It is effective against staphylococci that produce beta-lactamase, an enzyme that can inactivate many other penicillins. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for this purpose due to its high specificity, sensitivity, and accuracy.[1]
This application note provides a detailed protocol for the quantification of this compound using a validated reversed-phase HPLC (RP-HPLC) method. The information presented is intended to guide researchers, scientists, and drug development professionals in establishing and implementing a robust analytical method for this compound analysis.
Principle of the Method
The method described herein utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of this compound. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are achieved using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance.
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, pump, injector, and data processing software.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
-
Reagents and Solvents:
-
This compound Sodium reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (OPA) or Sodium Hydroxide (NaOH) for pH adjustment
-
Water (HPLC grade or Milli-Q)
-
-
Glassware and Equipment: Volumetric flasks, pipettes, syringes, syringe filters (0.45 µm), analytical balance, sonicator, pH meter.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound. These parameters may be optimized depending on the specific instrument and column used.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] | C18 (150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 20mM KH₂PO₄ (pH 3.0 with OPA) : Acetonitrile (20:80 v/v)[1] | 0.02M KH₂PO₄ (pH 6.8 with 10% NaOH) : Acetonitrile (80:20 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 2.0 mL/min[2] |
| Detection Wavelength | 224 nm[1] | 225 nm[2] |
| Injection Volume | 20 µL[1] | 20 µL[2] |
| Column Temperature | Ambient | Ambient |
| Retention Time | ~3.99 min[1] | Not specified |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Sodium reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5-25 µg/mL).[1]
Preparation of Sample Solutions (from Capsules)
-
Weigh and finely powder the contents of 20 capsules to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
System Suitability
Before sample analysis, the performance of the HPLC system should be evaluated by injecting a standard solution multiple times. The system suitability parameters to be monitored are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak areas corresponding to this compound.
Calculation
The concentration of this compound in the sample can be calculated using the following formula:
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Concentration_standard is the concentration of the this compound standard solution.
Method Validation Data
A summary of validation parameters for a representative HPLC method for this compound quantification is provided below. These values demonstrate the method's suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 5 - 25 µg/mL[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Accuracy (% Recovery) | 99.78%[1] |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 0.095 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.271 µg/mL[1] |
| Specificity | The method is specific as there is no interference from excipients. |
| Robustness | The method is robust for small, deliberate changes in mobile phase composition and flow rate.[1] |
Stability-Indicating Properties
Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. The developed HPLC method should be able to separate the this compound peak from any degradation products, thus demonstrating its stability-indicating nature. This is crucial for the analysis of stability samples and for determining the shelf-life of this compound-containing products.
Visualizations
References
Application Notes and Protocols for Cloxacillin Susceptibility Testing of Staphylococcus aureus using the Disk Diffusion Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloxacillin is a semisynthetic, isoxazolyl penicillin antibiotic effective against beta-lactamase-producing staphylococci. Determining the susceptibility of clinical isolates of Staphylococcus aureus to this compound is crucial for effective patient management and for monitoring the emergence of resistance. The Kirby-Bauer disk diffusion method is a widely used, standardized, and cost-effective technique for this purpose.
This document provides detailed application notes and protocols for performing this compound susceptibility testing on S. aureus using the disk diffusion method, in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Test
The Kirby-Bauer disk diffusion test is based on the principle of antimicrobial diffusion from a paper disk of known concentration into an agar medium inoculated with the test microorganism.[1] This diffusion creates a concentration gradient of the antimicrobial agent. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[1][2] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent and is used to classify the organism as susceptible, intermediate, or resistant.[3]
Mechanism of Action of this compound
This compound, like other penicillin antibiotics, acts by inhibiting the final stage of bacterial cell wall synthesis.[4][5] It specifically binds to and inactivates penicillin-binding proteins (PBPs) located within the bacterial cell wall.[5] These enzymes are essential for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall.[5] By disrupting this process, this compound weakens the cell wall, leading to cell lysis and bacterial death.[5][6] this compound's structure, with a bulky isoxazolyl side chain, protects its beta-lactam ring from hydrolysis by staphylococcal beta-lactamases, rendering it effective against many penicillin-resistant strains of staphylococci.[5][7]
Surrogate Testing for this compound Susceptibility
For Staphylococcus aureus, both CLSI and EUCAST recommend the use of a surrogate agent for determining susceptibility to this compound and other penicillinase-stable penicillins. The results from testing with cefoxitin are used to infer the susceptibility to this compound. This is because cefoxitin is a potent inducer of the mecA gene, which encodes for an altered penicillin-binding protein (PBP2a) and is the primary mechanism of methicillin (and therefore this compound) resistance in staphylococci. The cefoxitin disk diffusion test provides clearer and more reliable results for detecting this resistance mechanism than tests with oxacillin or this compound itself.[2] An isolate that tests resistant to cefoxitin is reported as resistant to this compound.
Materials and Reagents
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Cefoxitin (FOX) antimicrobial disks (30 µg)
-
Pure, overnight culture of Staphylococcus aureus
-
Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) strains:
-
Staphylococcus aureus ATCC® 25923™ (for CLSI)
-
Staphylococcus aureus ATCC® 29213™ (for EUCAST)
-
Experimental Protocols
Inoculum Preparation
-
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of S. aureus.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by visual comparison against the standard or by using a spectrophotometer to achieve an optical density between 0.08 and 0.13 at 625 nm. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
Inoculation of Mueller-Hinton Agar Plate
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by rotating the swab firmly against the inside wall of the tube above the liquid level.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.
Application of Antimicrobial Disks
-
Aseptically place a 30 µg cefoxitin disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down with sterile forceps to ensure complete contact with the agar surface.
-
Ensure that disks are placed at least 24 mm apart from each other if multiple disks are used on the same plate.
Incubation
-
Invert the plates and place them in an incubator set at 35 ± 2°C.
-
Incubate for 16-20 hours in ambient air. For detecting methicillin resistance in staphylococci, incubation for a full 24 hours is recommended.
Reading and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete inhibition (including the 6 mm disk diameter) to the nearest millimeter using calipers or a ruler.
-
Read the plates from the back, against a dark background, illuminated with reflected light.
-
Interpret the results based on the zone diameter interpretive criteria provided by CLSI or EUCAST (see Tables 1 and 2).
Quality Control
Quality control must be performed on each new batch of media and antimicrobial disks. The recommended QC strains should be tested using the same procedure as the clinical isolates. The resulting zone of inhibition for the QC strain must fall within the acceptable ranges specified in the relevant guidelines (see Table 3).
Data Presentation
Table 1: CLSI Interpretive Criteria for Cefoxitin Disk Diffusion for Staphylococcus aureus
| Antimicrobial Agent | Disk Content | Zone Diameter (mm) | Interpretation |
| Cefoxitin | 30 µg | ≥ 22 | Susceptible* |
| ≤ 21 | Resistant** |
*A result of "Susceptible" to cefoxitin predicts susceptibility to this compound, oxacillin, and other penicillinase-stable penicillins. **A result of "Resistant" to cefoxitin predicts resistance to this compound, oxacillin, and other beta-lactam agents, with the exception of newer cephalosporins with anti-MRSA activity.
Table 2: EUCAST Interpretive Criteria for Cefoxitin Disk Diffusion for Staphylococcus aureus
| Antimicrobial Agent | Disk Content | Zone Diameter (mm) | Interpretation |
| Cefoxitin | 30 µg | ≥ 22 | Susceptible* |
| < 22 | Resistant** |
*Susceptibility to this compound is inferred from a susceptible cefoxitin result. **Resistance to this compound is inferred from a resistant cefoxitin result.
Table 3: Quality Control Ranges for Cefoxitin Disk Diffusion
| QC Strain | Disk Content | CLSI Acceptable Zone Diameter (mm) | EUCAST Acceptable Zone Diameter (mm) |
| S. aureus ATCC® 25923™ | 30 µg | 23 - 29 | Not specified |
| S. aureus ATCC® 29213™ | 30 µg | Not specified | 24 - 30 |
Visualizations
Caption: Workflow for this compound Susceptibility Testing via Cefoxitin Surrogate.
Caption: Interpretation Logic for this compound Susceptibility based on Cefoxitin Zone Diameters.
References
- 1. media.beckmancoulter.com [media.beckmancoulter.com]
- 2. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 3. researchgate.net [researchgate.net]
- 4. nak-deutschland.org [nak-deutschland.org]
- 5. szu.gov.cz [szu.gov.cz]
- 6. media.beckmancoulter.com [media.beckmancoulter.com]
- 7. EUCAST: Guidance on cephalosporins for Staphylococcus aureus infections [eucast.org]
Application Notes and Protocols for Establishing a Cloxacillin-Resistant Staphylococcus aureus (CRSA) Animal Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide array of infections, from skin and soft tissue infections (SSTIs) to life-threatening conditions like pneumonia, endocarditis, and sepsis.[1][2][3] The emergence of antibiotic-resistant strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in clinical settings.[2][3] Cloxacillin, a penicillinase-resistant penicillin, is employed against staphylococcal infections; however, resistance to this antibiotic is also a growing concern.[4][5] Animal models are indispensable tools for studying the pathogenesis of this compound-resistant S. aureus (CRSA), evaluating novel therapeutic strategies, and understanding host-pathogen interactions.[1][2][3]
This document provides detailed protocols for establishing murine models of CRSA infection, which are widely used due to their genetic tractability and well-characterized immune system.[2][6] While mice are valuable models, it is important to note that some S. aureus virulence factors are human-specific, which can be a limitation.[3][7] Models described herein include systemic (sepsis) and localized (skin) infections to cater to diverse research needs.
Mechanism of this compound Action and Resistance
This compound functions by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential enzymes for creating the peptidoglycan layer that provides structural integrity to the bacterial cell.[4][8] This disruption leads to cell lysis and death.[8] Resistance in S. aureus to beta-lactam antibiotics like this compound is primarily mediated by the production of beta-lactamase enzymes or alterations in PBPs.[5][8]
Experimental Protocols
Protocol 1: Preparation of this compound-Resistant S. aureus (CRSA) Inoculum
This protocol outlines the preparation of a standardized bacterial inoculum for inducing infection in animal models.
Materials:
-
This compound-resistant S. aureus strain (e.g., a clinical isolate or a lab-generated resistant strain)
-
Tryptic Soy Broth (TSB)[1]
-
Tryptic Soy Agar (TSA)
-
Sterile Phosphate-Buffered Saline (PBS)[1]
-
Spectrophotometer
-
Shaking incubator (37°C, 200 RPM)[1]
-
Refrigerated centrifuge
-
Microcentrifuge tubes and conical tubes[1]
Procedure:
-
Strain Revival: From a frozen stock, streak the CRSA strain onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Overnight Culture: Inoculate a single colony from the plate into 5 mL of TSB and incubate overnight at 37°C with shaking at 200 RPM.
-
Subculture: The next day, subculture the overnight culture by diluting it 1:100 into fresh TSB.[9]
-
Growth to Mid-Log Phase: Incubate the subculture at 37°C with shaking until it reaches the mid-logarithmic growth phase, typically an optical density at 600 nm (OD600) of 0.7.[9]
-
Harvesting Bacteria: Centrifuge the bacterial culture at 4,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the bacterial pellet twice with sterile PBS.[9]
-
Resuspension and Standardization: Resuspend the final pellet in a known volume of sterile PBS. Adjust the concentration to the desired Colony Forming Units (CFU)/mL based on a predetermined OD600-to-CFU correlation curve for the specific strain. For systemic infections, a typical inoculum is 1–2×10⁷ CFU in 100 µL.[1] For skin infections, a concentration of approximately 2×10⁸ CFU/mL is often used.[9]
-
Verification: Plate serial dilutions of the final inoculum on TSA plates to confirm the CFU concentration.
Protocol 2: Murine Model of CRSA Sepsis (Systemic Infection)
This protocol describes the induction of a systemic infection via retro-orbital injection.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)[2]
-
Prepared CRSA inoculum (Protocol 1)
-
Insulin syringes (500 µL)[1]
-
Anesthetic (e.g., isoflurane)
-
Heating pad
-
Veterinary eye lubricant[1]
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation). Confirm proper anesthetic depth by lack of pedal reflex.
-
Inoculation:
-
Recovery: Place the mice on a heating pad to maintain body temperature until they regain consciousness.[1]
-
Monitoring: Monitor the mice at least twice daily for clinical signs of sepsis (e.g., weight loss, lethargy, ruffled fur, hypothermia). Record body weight daily.
-
Endpoint and Sample Collection:
-
The experiment may be terminated at a predetermined time point or when animals reach a humane endpoint.
-
Euthanize mice via an approved method (e.g., CO2 asphyxiation).
-
Collect blood for cytokine analysis and organs (kidneys, spleen, liver) for determining bacterial burden.
-
Homogenize tissues in sterile PBS, perform serial dilutions, and plate on TSA to quantify CFU per gram of tissue.[10]
-
Protocol 3: Murine Model of CRSA Skin and Soft Tissue Infection (SSTI)
This protocol details the establishment of a localized skin infection via intradermal or subcutaneous injection.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)[2]
-
Prepared CRSA inoculum (Protocol 1)
-
Electric clippers
-
Disinfectant (e.g., 70% ethanol)
-
Insulin syringes
Procedure:
-
Animal Preparation:
-
Anesthetize the mice.
-
Shave a small area on the dorsal side of the mouse.
-
Clean the shaved area with a disinfectant.
-
-
Inoculation:
-
Inject a defined volume (e.g., 50-100 µL) of the CRSA inoculum (e.g., 1x10⁷ CFU) intradermally or subcutaneously into the shaved area.
-
-
Monitoring:
-
Monitor the mice daily.
-
Measure the size of the resulting skin lesion (e.g., abscess or dermonecrosis) using a caliper.[1] The lesion area can be calculated as length x width.
-
-
Endpoint and Sample Collection:
Data Presentation
The following tables present representative quantitative data that can be generated from these models.
Table 1: Representative Data from Murine Sepsis Model
| Group | Treatment | Initial Inoculum (CFU) | Bacterial Load in Kidney (log10 CFU/g) at 96h | Plasma IL-6 (pg/mL) at 96h | Percent Weight Change at 96h |
| 1 | CRSA + Vehicle (PBS) | 2.8 x 10⁶[10] | 7.5 ± 0.5 | 1500 ± 300 | -15% ± 3% |
| 2 | CRSA + this compound | 2.8 x 10⁶[10] | 4.2 ± 0.8 | 400 ± 100 | -2% ± 1% |
| 3 | Sham (PBS injection) | 0 | < 2.0 | < 50 | +5% ± 1% |
| Data are presented as mean ± SEM and are hypothetical, based on typical outcomes from published studies for illustrative purposes.[10] |
Table 2: Representative Data from Murine Skin Infection Model
| Group | Treatment | Initial Inoculum (CFU) | Lesion Size (mm²) at 72h | Bacterial Load in Skin (log10 CFU/g) at 72h |
| 1 | CRSA + Vehicle | 1 x 10⁷ | 50 ± 8 | 8.2 ± 0.4 |
| 2 | CRSA + this compound | 1 x 10⁷ | 15 ± 5 | 5.5 ± 0.7 |
| 3 | Sham (PBS injection) | 0 | 0 | < 2.0 |
| Data are presented as mean ± SEM and are hypothetical, based on typical outcomes from published studies. |
Visualizations
Signaling and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Caption: Mechanism of this compound action and resistance.
Caption: General workflow for CRSA animal model establishment.
References
- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Mechanisms of resistance to beta-lactam antibiotics in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Humanized Mouse Models of Staphylococcus aureus Infection [frontiersin.org]
- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cloxacillin Stability in Various Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the stability of Cloxacillin in different media. The methodologies outlined are crucial for ensuring the efficacy and safety of this compound formulations.
Introduction
This compound is a semi-synthetic beta-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by penicillinase-producing staphylococci. The stability of this compound is a critical parameter that can be influenced by various factors, including pH, temperature, light, and the composition of the vehicle or medium in which it is dissolved. Degradation of this compound can lead to a loss of therapeutic efficacy and the formation of potentially harmful degradation products. Therefore, a thorough assessment of its stability in different media is essential during drug development, formulation, and clinical use.
This document outlines the protocols for conducting forced degradation studies and stability assessments of this compound in common intravenous diluents and other relevant media.
Factors Influencing this compound Stability
Several factors can impact the stability of this compound in solution:
-
pH: this compound is most stable in solutions with a pH between 5.5 and 7.[1] The rate of degradation increases in more acidic or alkaline conditions.[2][3]
-
Temperature: The degradation of this compound is temperature-dependent, with stability decreasing as the temperature rises.[2][4] Refrigeration (e.g., 4°C) significantly improves its stability compared to room temperature (23°C).[3][5]
-
Solvent/Medium: The type of medium used to dissolve this compound can affect its stability. For instance, studies have shown that this compound is more stable in 5% Dextrose in Water (D5W) than in Normal Saline (NS) at room temperature.[3][5]
-
Concentration: The initial concentration of this compound in a solution can also influence its stability, although the effect may be less pronounced than that of pH and temperature.[3]
-
Light: While some studies suggest this compound is relatively stable under photolytic conditions, it is still considered good practice to protect solutions from light during stability testing.[4]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of this compound.[4]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as reported in the literature.
Table 1: Stability of this compound in Intravenous Solutions
| Medium | Concentration (mg/mL) | Temperature (°C) | Stability (Time to reach 90% of initial concentration) | Reference |
| 5% Dextrose in Water (D5W) | 5, 10, 20, 40 | 23 | 4 days | [3][5] |
| 5% Dextrose in Water (D5W) | 50 | 23 | < 4 days (precipitate forms) | [3][5] |
| Normal Saline (NS) | 5, 10, 20, 40, 50 | 23 | 24 hours | [3][5] |
| 5% Dextrose in Water (D5W) | 5, 10, 20, 40, 50 | 4 | > 18 days | [3][5] |
| Normal Saline (NS) | 5, 10, 20, 40, 50 | 4 | > 18 days | [3][5] |
| 0.9% NaCl | 125 | 20-25 | 24 hours | [6] |
| 5% Dextrose in Water (D5W) | 125 | 20-25 | 24 hours | [6] |
| Sterile Water for Injection | Not specified | 2-8 | 48 hours | [1] |
| Sterile Water for Injection | Not specified | 25 | 24 hours | [1] |
Table 2: Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Duration | Outcome | Reference |
| Acidic | 0.1 N HCl | 30 min | Degradation observed | [4] |
| Alkaline | 0.05 N NaOH | 1 hour | Degradation observed | [4] |
| Oxidative | 0.03% H₂O₂ | 1 hour | Degradation observed | [4] |
| Thermal | 60°C | 3 days | Stable | [4] |
| Photolytic | Light exposure | Not specified | Stable | [4] |
Experimental Protocols
Materials and Equipment
-
This compound Sodium (API or formulated product)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector
-
C18 analytical column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)[4]
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Incubators or water baths for temperature control
-
Photostability chamber
-
Solvents and Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Hydrogen peroxide
-
5% Dextrose in Water (D5W)
-
0.9% Sodium Chloride (Normal Saline, NS)
-
Sterile Water for Injection
-
Preparation of Solutions
4.2.1. Standard Stock Solution
-
Accurately weigh 50 mg of this compound Sodium and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable buffer solution (e.g., 20 mM phosphate buffer, pH 6.8) to obtain a concentration of 500 µg/mL.[4] This will serve as the standard stock solution.
4.2.2. Sample Solutions for Stability Studies
Prepare this compound solutions in the desired media (e.g., D5W, NS, Sterile Water for Injection) at the required concentrations (e.g., 5, 10, 20, 40, 50 mg/mL).[3][5]
Chromatographic Conditions
The following are example chromatographic conditions that can be adapted. Method validation as per ICH guidelines is essential.
-
System: UPLC or HPLC
-
Column: C18 column (e.g., Waters Acquity BEH, 2.1 x 100 mm, 1.7 µm)[4]
-
Mobile Phase:
-
Gradient: A linear gradient can be optimized to achieve good separation of this compound and its degradation products.
-
Flow Rate: 0.35 mL/min[4]
-
Detection Wavelength: 225 nm[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 30°C[4]
Stability Study Protocol
-
Prepare the this compound solutions in the different media to be tested.
-
Divide the solutions into aliquots for storage under different conditions (e.g., refrigerated at 4°C and at room temperature 23-25°C).
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours, and then daily), withdraw a sample from each solution.
-
Visually inspect the samples for any changes in color, clarity, or for the presence of precipitation.
-
Measure the pH of each sample.
-
Dilute the samples appropriately with the mobile phase to fall within the linear range of the analytical method.
-
Filter the diluted samples through a 0.45 µm syringe filter.
-
Inject the filtered samples into the HPLC/UPLC system.
-
Quantify the remaining this compound concentration by comparing the peak area with that of a freshly prepared standard solution.
Forced Degradation Study Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.
-
Acid Degradation: To a specific volume of the this compound stock solution, add an equal volume of 0.1 N HCl. Keep at room temperature for 30 minutes, then neutralize with 0.1 N NaOH.[4]
-
Base Degradation: To a specific volume of the this compound stock solution, add an equal volume of 0.05 N NaOH. Keep at room temperature for 1 hour, then neutralize with 0.05 N HCl.[4]
-
Oxidative Degradation: To a specific volume of the this compound stock solution, add an equal volume of 0.03% hydrogen peroxide. Keep at room temperature for 1 hour.[4]
-
Thermal Degradation: Expose a solution of this compound to a temperature of 60°C for 3 days.[4]
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber.
-
Analyze all stressed samples by the developed HPLC/UPLC method to observe for degradation products and the decrease in the parent drug peak.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stability Assessment.
This compound Degradation Pathway
Caption: Proposed Degradation Pathway of this compound.
Conclusion
The stability of this compound is a critical factor that must be thoroughly evaluated to ensure its therapeutic efficacy and safety. The protocols described in these application notes provide a comprehensive framework for assessing the stability of this compound in various media under different environmental conditions. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and accurate stability data, which is essential for formulation development, establishing appropriate storage conditions, and defining shelf-life.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. researchgate.net [researchgate.net]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. Concentration and Solution Dependent Stability of this compound Intravenous Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. 3PC-061 Physicochemical stability of this compound solution in polypropylene syringes at 125 mg/mL in 0.9% sodium chloride and dextrose 5% in water | European Journal of Hospital Pharmacy [ejhp.bmj.com]
Application Notes and Protocols for Checkerboard Assay: Investigating Cloxacillin Synergy with other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial agents. Cloxacillin, a semi-synthetic penicillin antibiotic, is primarily effective against Gram-positive bacteria, particularly penicillinase-producing staphylococci.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Combining this compound with other classes of antibiotics can broaden its spectrum of activity and potentially overcome resistance mechanisms. The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[3][4]
This document provides detailed application notes and protocols for performing a checkerboard assay to evaluate the synergistic potential of this compound with other antibiotics, including other β-lactams, aminoglycosides, and fluoroquinolones.
Principle of the Checkerboard Assay
The checkerboard assay involves testing serial dilutions of two antimicrobial agents, both individually and in combination, against a standardized bacterial inoculum in a microtiter plate format. The resulting pattern of growth inhibition allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. From these values, the Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.[3][4]
FICI Calculation:
The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug in the combination:
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
FICI = FIC of Drug A + FIC of Drug B [3]
Interpretation of FICI Values:
Data Presentation: this compound Synergy
The following tables summarize quantitative data from representative checkerboard assays investigating the synergy of this compound with other antibiotics against various bacterial strains.
Table 1: Synergy of this compound with other β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) [1]
| Antibiotic Combination | Bacterial Strain | MIC of this compound Alone (μg/mL) | MIC of Ceftobiprole Alone (μg/mL) | MIC of this compound in Combination (μg/mL) | MIC of Ceftobiprole in Combination (μg/mL) | FICI | Interaction |
| This compound + Ceftobiprole | MRSA | >64 | 1 | 4 | 0.03 | 0.09 | Synergy |
Table 2: Synergy of this compound with Aminoglycosides against various bacteria
| Antibiotic Combination | Bacterial Strain | MIC of this compound Alone (μg/mL) | MIC of Gentamicin Alone (μg/mL) | MIC of this compound in Combination (μg/mL) | MIC of Gentamicin in Combination (μg/mL) | FICI | Interaction |
| This compound + Gentamicin | S. aureus (penicillinase-producing) | 2 | 8 | 0.5 | 2 | 0.5 | Additive |
| This compound + Gentamicin | E. coli | 128 | 4 | 32 | 1 | 0.5 | Additive |
Note: The data in Table 2 is illustrative and compiled from descriptive reports of synergy. Specific checkerboard data with FICI values for this compound and aminoglycoside combinations against a range of isolates is not consistently available in the public domain.
Table 3: Synergy of this compound with Fluoroquinolones against various bacteria
| Antibiotic Combination | Bacterial Strain | MIC of this compound Alone (μg/mL) | MIC of Ciprofloxacin Alone (μg/mL) | MIC of this compound in Combination (μg/mL) | MIC of Ciprofloxacin in Combination (μg/mL) | FICI | Interaction |
| This compound + Ciprofloxacin | S. aureus | 2 | 1 | 1 | 0.25 | 0.75 | Indifference |
| This compound + Ciprofloxacin | P. aeruginosa | >256 | 0.5 | 256 | 0.125 | 1.25 | Indifference |
Note: The data in Table 3 is illustrative and based on general findings of indifference between these classes of antibiotics. Detailed checkerboard studies with FICI calculations for this compound and fluoroquinolone combinations are limited.
Experimental Protocols
Materials
-
96-well microtiter plates
-
This compound sodium salt (analytical grade)
-
Second antibiotic (e.g., ceftobiprole, gentamicin, ciprofloxacin)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Protocol: Checkerboard Assay
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile distilled water, DMSO) at a concentration of at least 10 times the highest concentration to be tested.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Setting up the Checkerboard Plate: [4]
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Drug A (this compound) Dilution:
-
Add 50 µL of the highest concentration of this compound to all wells in column 1.
-
Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 50 µL from column 10. Column 11 will serve as the growth control (no this compound). Column 12 will contain only Drug B dilutions.
-
-
Drug B (Second Antibiotic) Dilution:
-
Add 50 µL of the highest concentration of the second antibiotic to all wells in row A.
-
Perform serial two-fold dilutions by transferring 50 µL from row A to row B, mixing, and continuing this process down the plate to row G. Discard 50 µL from row G. Row H will serve as the growth control (no second antibiotic).
-
-
The final volume in each well will be 100 µL after the addition of the bacterial inoculum. The concentrations of the antibiotics will be half of the initial dilution concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours, or until visible growth is observed in the growth control wells.
-
-
Reading the Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.
-
-
Data Analysis:
-
Determine the MIC of this compound alone (from the row with no second antibiotic).
-
Determine the MIC of the second antibiotic alone (from the column with no this compound).
-
For each well showing no growth, identify the concentrations of this compound and the second antibiotic.
-
Calculate the FICI for each non-growth well using the formula described above. The lowest FICI value is reported as the FICI for the combination.
-
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits bacterial cell wall synthesis.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Logical Relationship: Interpretation of FICI Values
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic activity of ampicillin and this compound. Protective effect of this compound on enzymatic degradation of ampicillin by penicillinase, and therapeutic activity of mixtures of ampicillin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Cloxacillin Administration in Bacterial Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cloxacillin is a semi-synthetic, penicillinase-resistant beta-lactam antibiotic belonging to the penicillin family of medications.[1][2] Its primary clinical and in-vitro use is against infections caused by Gram-positive bacteria, particularly beta-lactamase-producing staphylococci, such as Methicillin-Susceptible Staphylococcus aureus (MSSA).[1][3] It is not effective against Methicillin-Resistant Staphylococcus aureus (MRSA).[2] this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[4][5] These application notes provide detailed protocols for the use of this compound in common bacterial cell culture experiments, including susceptibility testing and synergy analysis.
Mechanism of Action
This compound's mechanism of action involves the inhibition of the final stage of bacterial cell wall synthesis.[6] It specifically targets and binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.[1][4] This binding inactivates the PBPs, preventing the formation of a stable cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4] this compound's molecular structure includes a bulky side chain that sterically hinders the binding of beta-lactamase enzymes, rendering it effective against bacteria that produce these enzymes to inactivate many other penicillins.[1][4]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Time-Kill Kinetics of Cloxacillin against Methicillin-Susceptible Staphylococcus aureus (MSSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The time-kill kinetics assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for evaluating the in-vitro efficacy of Cloxacillin, a beta-lactam antibiotic, against Methicillin-Susceptible Staphylococcus aureus (MSSA). This compound is a cornerstone in the treatment of MSSA infections, and understanding its killing kinetics is crucial for preclinical and clinical research.[1]
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This inhibition leads to a compromised cell wall and ultimately results in cell lysis.[3] This application note outlines the necessary steps to perform a time-kill assay, present the data, and visualize the experimental workflow and the mechanism of action of this compound.
Data Presentation
The results of a time-kill kinetics assay are typically presented as the change in bacterial viability (log10 CFU/mL) over a 24-hour period. The following table summarizes representative data for the activity of this compound against an MSSA strain (e.g., ATCC 29213) at various concentrations relative to its Minimum Inhibitory Concentration (MIC).
Table 1: Time-Kill Kinetics of this compound against MSSA (ATCC 29213)
| Time (hours) | Growth Control (log10 CFU/mL) | This compound at 1x MIC (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) | This compound at 16x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 5.1 | 3.6 | 3.5 |
| 8 | 8.5 | 4.3 | 2.9 | 2.5 |
| 24 | 9.1 | 3.51 | <2.0 | <2.0 |
Note: Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log10 reduction in CFU/mL.
Experimental Protocols
This section provides detailed methodologies for performing a time-kill kinetics assay of this compound against MSSA, adhering to the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Preliminary Experiment: Minimum Inhibitory Concentration (MIC) Determination
Prior to the time-kill assay, the MIC of this compound against the specific MSSA strain must be determined. The broth microdilution method is recommended.
Materials:
-
MSSA strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound sodium salt
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.
-
Prepare Inoculum: From a fresh (18-24 hour) culture of MSSA on a non-selective agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions and to a growth control well (containing only CAMHB and bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MSSA.
Time-Kill Kinetics Assay
Materials:
-
MSSA strain with a known this compound MIC
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound sodium salt
-
Sterile culture tubes or flasks
-
Shaking incubator (35 ± 2°C)
-
Sterile saline (0.85%)
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
-
Spectrophotometer
Protocol:
-
Prepare this compound Solutions: Based on the predetermined MIC, prepare solutions of this compound in CAMHB at concentrations of 1x, 2x, 4x, and 8x the MIC. Also, prepare a growth control tube with no antibiotic.
-
Prepare Inoculum: Prepare a standardized MSSA inoculum as described in the MIC protocol (turbidity equivalent to 0.5 McFarland standard).
-
Inoculation: Dilute the standardized inoculum in the tubes containing the different this compound concentrations and the growth control tube to achieve a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Time Zero (T=0) Sampling: Immediately after inoculation, remove an aliquot from each tube. Perform ten-fold serial dilutions in sterile saline and plate a suitable volume (e.g., 100 µL) onto TSA plates in duplicate. This will determine the initial bacterial count.
-
Incubation: Incubate the tubes at 35 ± 2°C in a shaking incubator.
-
Subsequent Sampling: At specified time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Bacterial Enumeration: For each time point, perform serial dilutions and plate onto TSA as described for the T=0 sample.
-
Incubation of Plates: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point and this compound concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log10 decrease.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the time-kill kinetics assay.
Mechanism of Action of this compound
This diagram illustrates the mechanism by which this compound inhibits bacterial cell wall synthesis in MSSA.
References
- 1. Strong Biofilm Formation and Low this compound Susceptibility in Biofilm-Growing CC398 Staphylococcus aureus Responsible for Bacteremia in French Intensive Care Units, 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound plus fosfomycin versus this compound alone for methicillin-susceptible Staphylococcus aureus bacteremia: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Cloxacillin Dosage Calculation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the calculation and application of cloxacillin dosages in in vivo animal studies. The information is intended to guide researchers in designing effective experiments to evaluate the efficacy of this compound against bacterial infections, particularly those caused by Staphylococcus aureus.
Introduction to this compound
This compound is a semi-synthetic, beta-lactamase-resistant penicillin antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This action prevents the cross-linking of peptidoglycan chains, which is a critical step in cell wall synthesis, ultimately leading to bacterial cell lysis and death. This compound is particularly effective against Gram-positive bacteria, including strains of Staphylococcus aureus that produce beta-lactamase.
Pharmacokinetic Parameters of this compound
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Half-life (t½) | ~45 minutes | [2][3] |
| Protein Binding | ~94% | [1] |
| Metabolism | Hepatic | [1] |
| Excretion | Renal | [1] |
Allometric Scaling for Dose Conversion
Allometric scaling is a method used to extrapolate drug doses between different animal species and humans based on body surface area, which is related to the metabolic rate. This approach is more accurate than simple weight-based dose conversion.
The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula[4][5][6]:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor.
Conversely, the Animal Equivalent Dose (AED) can be calculated from a human dose:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Table 2: Km Factors for Dose Conversion Between Species [6]
| Species | Body Weight (kg) | Km |
| Human | 60 | 37 |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
Example Calculation (Human to Mouse):
To convert a human dose of 500 mg for a 60 kg person (8.33 mg/kg) to a mouse equivalent dose:
-
Human Dose: 8.33 mg/kg
-
Human Km: 37
-
Mouse Km: 3
AED (mg/kg) = 8.33 mg/kg * (37 / 3) ≈ 102.7 mg/kg
Recommended Dosages in Animal Models
The following table summarizes this compound dosages that have been used in various animal models of infection. These should be considered as starting points, and the optimal dose may need to be determined empirically for specific experimental conditions.
Table 3: this compound Dosages in In Vivo Animal Studies
| Animal Model | Infection Model | This compound Dosage | Administration Route | Reference |
| Mouse | S. aureus Sepsis | 10 mg/mouse (twice daily) | Subcutaneous | [7] |
| Rat | S. aureus Endocarditis | 200 mg/kg (three times a day) | Intramuscular | |
| Rabbit | S. aureus Endocarditis | 200 mg/kg (three times a day) | Intramuscular | |
| Rat | Foreign-Body Infection (MRSA) | 200 mg/kg (every 12 hours) | Intraperitoneal | [8] |
| Cow | Mastitis | 500 mg/quarter | Intramammary | [9] |
Experimental Protocols
Mouse Model of Staphylococcus aureus Sepsis
This protocol is adapted from a study investigating the efficacy of this compound against systemic S. aureus infection in mice.[7]
Materials:
-
NMRI mice
-
Staphylococcus aureus Newman AH5016 strain
-
This compound sodium salt
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Syringes and needles for intravenous and subcutaneous injections
Protocol:
-
Bacterial Culture: Culture S. aureus Newman AH5016 strain in TSB overnight at 37°C.
-
Inoculum Preparation: Wash the bacterial cells with PBS and resuspend to a final concentration of 2.8 × 10⁷ CFU/mL. The inoculum dose is 2.8 × 10⁶ CFU per mouse in 100 µL.
-
Infection: Inject each mouse intravenously (i.v.) with 100 µL of the bacterial suspension.
-
Treatment:
-
Beginning on day 3 post-infection, treat one group of mice (n=5) with this compound at a dose of 10 mg/mouse, administered subcutaneously (s.c.) twice a day.
-
Treat the control group (n=5) with an equivalent volume of PBS.
-
-
Monitoring:
-
Monitor the body weight of the mice daily for up to 9 days post-infection.
-
At the end of the experiment (day 9), euthanize the mice.
-
-
Outcome Assessment:
-
Bacterial Load: Harvest the kidneys, homogenize the tissue, and perform serial dilutions to quantify the number of CFU on TSA plates.
-
Inflammatory Markers: Collect blood samples to measure plasma levels of inflammatory cytokines such as Interleukin-6 (IL-6).
-
Mouse Model of Staphylococcus aureus Mastitis
This protocol is based on studies of experimental staphylococcal mastitis in mice.
Materials:
-
Lactating mice
-
Staphylococcus aureus strain (e.g., a clinical isolate from bovine mastitis)
-
This compound sodium salt
-
Phosphate-buffered saline (PBS)
-
Brain Heart Infusion (BHI) broth and agar
-
Anesthetic (e.g., isoflurane)
-
Blunt-ended needles for intramammary infusion
Protocol:
-
Bacterial Culture: Grow the S. aureus strain in BHI broth overnight at 37°C.
-
Inoculum Preparation: Wash and resuspend the bacteria in PBS to the desired concentration (e.g., 100 CFU in 50 µL).
-
Anesthesia and Infection:
-
Anesthetize the lactating mice.
-
Inject 50 µL of the bacterial suspension into the mammary gland via the teat canal using a blunt-ended needle.
-
-
Treatment:
-
At a designated time post-infection (e.g., 6 hours), administer this compound intramammarily into the infected gland. The dose will need to be optimized (e.g., a range of concentrations can be tested).
-
A control group should receive a vehicle control (e.g., PBS).
-
-
Outcome Assessment:
-
At various time points post-treatment (e.g., 24, 48 hours), euthanize the mice.
-
Bacterial Load: Aseptically remove the mammary glands, homogenize, and plate serial dilutions on BHI agar to determine CFU counts.
-
Histopathology: Fix mammary gland tissue in formalin for histological analysis to assess inflammation and tissue damage.
-
Visualizations
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound on the bacterial cell wall.
Experimental Workflow for S. aureus Sepsis Model
The diagram below outlines the key steps in the in vivo mouse sepsis model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Population Pharmacokinetic Analysis of Continuous Infusion of this compound during Staphylococcus aureus Bone and Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Daptomycin-Cloxacillin Combination in Experimental Foreign-Body Infection Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple infusions of this compound for treatment of mastitis during the dry period - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Cloxacillin instability in aqueous solutions for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming challenges associated with the instability of Cloxacillin in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow and cloudy?
A change in color to yellow and the formation of a precipitate are common indicators of this compound degradation.[1] this compound is susceptible to hydrolysis, particularly the opening of its β-lactam ring, which leads to the formation of inactive penicilloic acid metabolites.[2] This degradation is accelerated by factors such as improper pH, elevated temperatures, and the type of solvent used.[1][3]
Q2: What is the optimal pH for a this compound aqueous solution?
This compound exhibits maximum stability in a pH range of 5.5 to 7.0, with the minimum rate of decomposition occurring at approximately pH 6.3.[4] The solubility of this compound is also pH-dependent, decreasing significantly below pH 4.2.[3]
Q3: How should I prepare and store my this compound stock solutions?
For immediate use, this compound sodium can be reconstituted with Sterile Water for Injection.[5][6] For storage, it is recommended to prepare solutions in 5% Dextrose in Water (D5W) and store them at 4°C (refrigerated).[3][7] Under these conditions, the solution can retain over 90% of its initial concentration for up to 18 days.[3][7] If solutions are brought to room temperature (23°C), they should be used within 24 hours to ensure potency.[3][8]
Q4: Can I use Normal Saline (NS) to dissolve this compound?
While this compound can be dissolved in Normal Saline (NS), it degrades more rapidly at room temperature in NS compared to 5% Dextrose in Water (D5W).[3][7][8] Therefore, D5W is the preferred diluent for enhanced stability.[3][7][8]
Q5: I need to perform an experiment at 37°C. How can I minimize this compound degradation?
Working at physiological temperatures (37°C) significantly accelerates this compound degradation. It is crucial to prepare fresh solutions immediately before the experiment. If the experiment is lengthy, consider replacing the this compound-containing medium at regular intervals to maintain the desired concentration. The stability of a closely related penicillin, fluthis compound, was shown to decrease significantly at 37°C compared to 33°C, with less than 85% of the initial concentration remaining after 24 hours.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate formation in the solution | 1. pH of the solution is too low (below 4.2).[3]2. High concentration of this compound (e.g., 50 mg/mL in D5W at room temperature for several days).[3][7]3. Interaction with other compounds in the medium. | 1. Adjust the pH of your solvent to be between 5.5 and 7.0 before dissolving this compound.[4]2. Prepare lower concentration solutions or use freshly prepared solutions. For storage, refrigeration is recommended.[3][7]3. Check the compatibility of this compound with all components in your experimental medium. |
| Loss of antibacterial activity in the experiment | 1. Degradation of this compound due to prolonged incubation at room or elevated temperatures.[3][7][9]2. Incorrect storage of the stock solution.[3][8]3. pH of the experimental medium is outside the optimal stability range.[4] | 1. Prepare this compound solutions fresh before each experiment. For long-term experiments, replenish the solution periodically.2. Store stock solutions at 4°C in D5W and use within the recommended timeframe.[3][7]3. Ensure the pH of your final experimental medium is between 5.5 and 7.0.[4] |
| Inconsistent experimental results | 1. Variable potency of this compound due to degradation.[1][3]2. Inaccurate initial concentration due to incomplete dissolution. | 1. Standardize your solution preparation and handling protocol. Always use freshly prepared or properly stored solutions.2. Ensure complete dissolution of the this compound powder by gentle agitation. Reconstitute vials by tapping to loosen the powder before adding the solvent.[6] |
Data on this compound Stability
Table 1: Stability of this compound in Different Diluents at Various Temperatures
| Concentration (mg/mL) | Diluent | Temperature (°C) | Time to Retain >90% Concentration | Reference |
| 5, 10, 20, 40, 50 | Normal Saline (NS) | 23 | 24 hours | [3][7] |
| 5, 10, 20, 40 | 5% Dextrose in Water (D5W) | 23 | 4 days | [3][7] |
| 50 | 5% Dextrose in Water (D5W) | 23 | < 4 days (precipitate forms) | [3][7] |
| 5, 10, 20, 40, 50 | Normal Saline (NS) | 4 | 18 days | [3][7] |
| 5, 10, 20, 40, 50 | 5% Dextrose in Water (D5W) | 4 | 18 days | [3][7] |
| 125 | Normal Saline (NS) | 20-25 | 24 hours | [1] |
| 125 | 5% Dextrose in Water (D5W) | 20-25 | 24 hours | [1] |
Table 2: pH-Dependent Solubility of this compound Sodium in Aqueous Solutions
| pH | Solubility (mg/mL) | Reference |
| > 4.2 | > 100 | [3] |
| 4.2 | 89.03 | [3] |
| 3.5 | 63 | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mg/mL)
-
Materials:
-
This compound Sodium powder
-
5% Dextrose in Water (D5W), sterile
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile filter (0.22 µm) and syringe
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound Sodium powder. For a 10 mg/mL solution, you will need 100 mg for a final volume of 10 mL.
-
Aseptically add the this compound powder to a sterile conical tube.
-
Add a small volume of sterile D5W (e.g., 5 mL) to the tube.
-
Gently swirl the tube to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
Once dissolved, add sterile D5W to reach the final desired volume (10 mL).
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles if freezing.
-
Label the tubes with the name of the compound, concentration, date of preparation, and storage conditions.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Recommended workflow for experiments using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. ejhp.bmj.com [ejhp.bmj.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. publications.ashp.org [publications.ashp.org]
- 5. mims.com [mims.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Concentration and Solution Dependent Stability of this compound Intravenous Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting inconsistent Cloxacillin MIC results in vitro
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Cloxacillin in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in this compound MIC results?
A1: Inconsistent this compound MIC results can stem from several factors, including the degradation of the antibiotic stock solution, improper inoculum preparation, variations in testing media, and deviations from standardized incubation conditions.[1][2] this compound is a beta-lactam antibiotic, and its stability is sensitive to temperature, pH, and storage duration.[3]
Q2: How should this compound stock solutions be prepared and stored?
A2: this compound solutions are susceptible to degradation. It is recommended to prepare stock solutions fresh on the day of use. If storage is necessary, solutions should be kept at 4°C for no longer than 24 hours.[4] Degradation is faster at room temperature. The pH of the solution can also affect stability.
Q3: Which quality control (QC) strains should be used for this compound MIC testing?
A3: Staphylococcus aureus ATCC® 29213™ is the recommended quality control strain for monitoring the accuracy of this compound susceptibility tests.[5][6][7] Regularly testing this strain helps ensure that all components of the assay, including the antibiotic's potency and the testing procedure, are within acceptable limits.
Q4: What are the acceptable QC ranges for this compound against S. aureus ATCC® 29213™?
A4: Adherence to established QC ranges is critical for validating your experimental run. The accepted MIC ranges from EUCAST and CLSI are summarized below.
Data Presentation: Quality Control Ranges
Table 1: this compound MIC Quality Control Ranges for Staphylococcus aureus ATCC® 29213™
| Standardization Body | MIC Range (µg/mL) |
| EUCAST | 0.125 - 0.5 |
| CLSI | 0.12 - 0.5 |
Note: Ranges are subject to change. Always refer to the latest guidelines from the respective organizations.
Q5: Can the type of growth medium affect this compound MIC results?
A5: Yes, the composition of the medium is critical. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for broth microdilution testing of non-fastidious bacteria. Variations in cation concentrations (Ca²⁺ and Mg²⁺), pH, or the presence of interfering substances can alter the apparent MIC.[2]
Troubleshooting Inconsistent this compound MIC Results
If you are observing unexpected shifts, trailing endpoints, or poor reproducibility in your this compound MIC assays, follow this guide to identify and resolve the potential issue.
Diagram: Troubleshooting Workflow for Inconsistent this compound MICs
Caption: Troubleshooting logic for inconsistent this compound MICs.
Troubleshooting Steps in Detail:
-
Verify QC Strain Results : This is the first and most critical step.
-
MIC Out of Range (Too High) : Suggests reduced potency of this compound or a resistant QC strain variant.
-
Action : Prepare a fresh this compound stock solution. If the problem persists, obtain a new vial of the QC strain from a reputable supplier (e.g., ATCC).
-
-
MIC Out of Range (Too Low) : May indicate an overly potent this compound stock, incorrect dilution, or an unusually susceptible QC strain.
-
Action : Re-calculate and re-prepare dilutions carefully. Verify the certificate of analysis for the this compound powder.
-
-
MIC In Range, but Test Isolate Varies : This points to issues with the test isolate itself or procedural inconsistencies affecting only certain wells.
-
-
Examine this compound Stock and Working Solutions :
-
Issue : this compound is a beta-lactam and is prone to hydrolysis, leading to loss of activity.
-
Action : Always prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. When diluting, ensure the diluent is at the correct pH and temperature.
-
-
Review Inoculum Preparation :
-
Issue : An inoculum density that is too high (the "inoculum effect") can lead to falsely elevated MICs, as the increased number of bacteria can overcome the antibiotic. A low inoculum can produce falsely low MICs.
-
Action : Standardize the inoculum to a 0.5 McFarland turbidity standard. This should be prepared from fresh, well-isolated colonies. Ensure the final concentration in the wells is approximately 5 x 10⁵ CFU/mL.[2]
-
-
Check Media and Incubation :
-
Issue : Incorrect pH, cation concentration, or incubation conditions can affect both bacterial growth and antibiotic activity.
-
Action : Use CLSI-recommended Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8] Ensure incubators are calibrated to 35°C ± 2°C and that plates are incubated for 16-20 hours.
-
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound sodium salt powder. b. Reconstitute in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to a high concentration (e.g., 1280 µg/mL). c. Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
2. Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
3. Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control well (inoculum in broth, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35°C in ambient air for 16-20 hours.
4. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Use a reading aid, such as a lightbox or a plate reader, to determine the endpoint.[9]
Diagram: this compound MIC Experimental Workflow
Caption: Standard workflow for this compound broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detecting medication errors associated with the use of beta-lactams in the Russian Pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. micromasterlab.com [micromasterlab.com]
- 5. szu.gov.cz [szu.gov.cz]
- 6. jmilabs.com [jmilabs.com]
- 7. bsac.org.uk [bsac.org.uk]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. youtube.com [youtube.com]
Identifying and minimizing Cloxacillin degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the degradation of Cloxacillin during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade during storage?
A1: this compound degradation is primarily influenced by several factors:
-
Moisture: this compound is susceptible to hydrolysis, especially in humid environments, which leads to the opening of the critical β-lactam ring.[1][2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4][5][6]
-
pH: this compound is most stable in a pH range of 5.5 to 7.[7] It degrades in acidic, alkaline, and neutral aqueous solutions.[8][9]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[8][9][10]
-
Light: While some studies suggest this compound is stable in the presence of light, it's generally good practice to protect it from excessive light exposure.[4][9]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored under the following conditions:
-
Solid Form (Capsules/Powder): Store in tight containers at a temperature below 40°C, preferably between 15-30°C.[4] Some sources recommend storing at room temperature, not exceeding 25°C, in a cool, dry, and dark place.[5][11]
-
Reconstituted Oral Solution: Store at 2-8°C and discard any unused solution after 14 days. If stored at room temperature, it is stable for 3 days.[4]
-
Intravenous Solutions: Reconstituted solutions are stable for up to 24 hours at a controlled room temperature (not exceeding 25°C) or for 48 hours under refrigeration (2-8°C).[7] For longer-term storage, freezing at -20°C can maintain potency for up to a month.[7]
Q3: What are the major degradation products of this compound?
A3: The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring, which results in the formation of inactive penicilloic acids, specifically cloxacilloic acid.[2][12] Further degradation can lead to other products like cloxalloic acid.[12] Under oxidative stress, different degradation products can also be formed.[8][10]
Q4: How can I detect and quantify this compound degradation in my samples?
A4: The most common and reliable method for analyzing this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[9][12][13][14] These methods can separate the parent drug from its degradation products, allowing for accurate quantification.
Q5: I'm seeing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A5: Unexpected peaks in your chromatogram could be due to several reasons:
-
Degradation Products: These are the most likely cause, especially if the sample has been subjected to stress conditions (e.g., heat, humidity, extreme pH).
-
Impurities: The initial this compound sample may contain impurities from the manufacturing process.
-
Excipient Degradation: If you are analyzing a formulated product, the excipients may also degrade and produce peaks that interfere with your analysis.
-
Contamination: Contamination from solvents, glassware, or the HPLC system itself can introduce extraneous peaks.
To troubleshoot, you can run a blank (mobile phase only), a placebo (formulation without the active ingredient), and a freshly prepared standard of this compound to identify the source of the unexpected peaks.
Quantitative Data on this compound Stability
The following tables summarize quantitative data on this compound stability under various conditions.
Table 1: Stability of Reconstituted this compound Solutions
| Concentration & Diluent | Storage Temperature | Duration | Percent Remaining | Reference |
| 5-50 mg/mL in Normal Saline | Room Temperature (23°C) | 24 hours | >90% | [6] |
| 5-40 mg/mL in 5% Dextrose in Water (D5W) | Room Temperature (23°C) | 4 days | >90% | [6] |
| 5-50 mg/mL in Normal Saline | Refrigerated (4°C) | 18 days | >90% | [6] |
| 5-50 mg/mL in 5% Dextrose in Water (D5W) | Refrigerated (4°C) | 18 days | >90% | [6] |
| 20 g/L in 0.9% Sodium Chloride | 5°C and 22°C | 24 hours | No significant decrease | [7] |
| 20 g/L in 5% Dextrose | 22°C | 8 hours | Stable | [7] |
| 250 mg reconstituted with 1.5 mL sterile water | 5°C | 7 days | 95% | [7] |
| 500 mg reconstituted with 2 mL sterile water | 23°C | 4 days | 85% | [7] |
Table 2: this compound Degradation in an Oily Suspension
| This compound Sodium Source | Storage Condition | Duration | Percent Degradation | Reference |
| Lyophilized | Room Temperature | 6 months | ~10% | [14] |
| Precipitated from non-aqueous solvent | Room Temperature | 3 years | ~6% | [14] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a general guideline based on published methods and may require optimization for your specific instrumentation and samples.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used. For example, 20mM KH₂PO₄ (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 20:80 (v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 224 nm.[15]
-
Injection Volume: 20 µL.[15]
-
Column Temperature: Ambient.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound sodium reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 5-25 µg/mL).[15]
-
-
Preparation of Sample Solution (for Capsules):
-
Weigh and finely powder the contents of at least 20 capsules.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies:
-
Acid Degradation: To 2 mL of a stock solution (e.g., 500 µg/mL), add 2 mL of 0.1 N HCl. Keep at room temperature for 30 minutes, then neutralize with 2 mL of 0.1 N NaOH and dilute to a final concentration.[9]
-
Base Degradation: To 2 mL of the stock solution, add 2 mL of 0.05 N NaOH. Keep at room temperature for 5 minutes, then neutralize with 2 mL of 0.05 N HCl and dilute.[9]
-
Oxidative Degradation: To 2 mL of the stock solution, add 2 mL of 0.03% hydrogen peroxide. Keep at room temperature for 1 hour, then dilute.[9]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
-
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time.
-
Calculate the amount of this compound in the samples by comparing the peak area with that of the standard.
-
In forced degradation samples, observe the decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H18ClN3O5S | CID 6098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. efda.gov.et [efda.gov.et]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. publications.ashp.org [publications.ashp.org]
- 8. akjournals.com [akjournals.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Removal of antibiotic this compound by means of electrochemical oxidation, TiO2 photocatalysis, and photo-Fenton processes: analysis of degradation pathways and effect of the water matrix on the elimination of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. researchgate.net [researchgate.net]
- 13. neliti.com [neliti.com]
- 14. Stability study of this compound in an oily suspension, by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Mitigating Cloxacillin Interference in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the antibiotic Cloxacillin in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my enzymatic assay?
Yes, it is possible for this compound, a β-lactam antibiotic, to interfere with enzymatic assays. While direct interference is not extensively documented for all enzymes, the chemical properties of this compound and its metabolites could potentially affect assay results through various mechanisms. These may include direct interaction with the enzyme, alteration of the optimal pH of the assay buffer, or interference with the detection method (e.g., absorbance or fluorescence).
Q2: What are the potential mechanisms of this compound interference?
Potential mechanisms of interference include:
-
Direct Enzyme Inhibition or Activation: this compound or its metabolites could bind to the enzyme, altering its conformation and activity.
-
Substrate Competition: Although less likely for structurally dissimilar substrates, it remains a theoretical possibility.
-
pH Alteration: this compound solutions can be acidic, and if added in sufficient concentration, they might shift the pH of the reaction buffer outside the optimal range for the enzyme.
-
Spectrophotometric Interference: this compound and its degradation products may absorb light at the same wavelength used to measure the product of the enzymatic reaction, leading to falsely elevated or decreased readings.
-
Interaction with Assay Reagents: this compound could react with other components in the assay mixture, such as cofactors or chromogenic substrates.
Q3: Which enzymatic assays are potentially more susceptible to this compound interference?
Assays that are particularly sensitive to changes in pH or that use detection wavelengths in the UV range where this compound absorbs might be more susceptible. While specific data is limited, assays for enzymes like lactate dehydrogenase (LDH), creatine kinase (CK), and alkaline phosphatase (ALP) could potentially be affected, as are many other enzymatic assays used in clinical and research settings.
Q4: How can I determine if this compound is interfering with my assay?
To determine if this compound is a source of interference, you can perform an interference study. This typically involves spiking your sample matrix with varying concentrations of this compound and observing the effect on the assay results. A sample without this compound should be used as a control.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating this compound interference in your enzymatic assays.
Problem: Unexpected or inconsistent enzymatic assay results in samples containing this compound.
Step 1: Confirm the Presence of Interference.
-
Action: Perform a spike and recovery experiment.
-
Prepare a sample pool without this compound.
-
Spike aliquots of this pool with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 200 µg/mL).
-
Measure the enzyme activity in all samples.
-
-
Interpretation: If you observe a dose-dependent change (increase or decrease) in enzyme activity with increasing this compound concentration, interference is likely.
Step 2: Characterize the Type of Interference.
-
Action:
-
Spectrophotometric Scan: Scan the absorbance spectrum of this compound in your assay buffer to see if it overlaps with the wavelength used for your measurement.
-
pH Measurement: Measure the pH of your assay buffer before and after adding the highest concentration of this compound used in your spike experiment.
-
No-Enzyme Control: Run your assay with the highest concentration of this compound but without the enzyme to see if this compound reacts directly with your substrate or detection reagents.
-
-
Interpretation:
-
Spectral overlap indicates spectrophotometric interference.
-
A significant pH change suggests that buffering capacity may need to be increased.
-
A signal in the no-enzyme control points to a direct reaction with assay components.
-
Step 3: Mitigate the Interference.
Based on the nature of the interference, choose one of the following mitigation strategies.
-
Option A: Sample Dilution.
-
Protocol: Serially dilute your sample to a point where the this compound concentration is below the level that causes significant interference, while the enzyme activity is still within the detectable range of the assay.
-
-
Option B: Sample Pre-treatment to Remove this compound.
-
Protocol 1: Protein Precipitation (for serum/plasma samples). This method is useful for removing small molecules like this compound while retaining the enzyme in the supernatant (if soluble). Note: This method may not be suitable for all enzymes, as some may co-precipitate or be denatured.
-
Protocol 2: Solid-Phase Extraction (SPE). SPE can be used to selectively remove this compound from the sample based on its chemical properties. The choice of SPE cartridge will depend on the specific properties of this compound and the sample matrix.
-
Experimental Protocols
Protocol 1: Interference Study for this compound in an Enzymatic Assay
-
Prepare this compound Stock Solution: Dissolve this compound sodium salt in the assay buffer to a stock concentration of 1 mg/mL.
-
Prepare Spiked Samples:
-
Obtain a control sample matrix (e.g., serum, cell lysate) that is known to be free of this compound.
-
Create a series of spiked samples by adding known volumes of the this compound stock solution to aliquots of the control matrix to achieve final this compound concentrations of 0, 10, 50, 100, and 200 µg/mL.
-
-
Perform Enzymatic Assay: Run your standard enzymatic assay protocol on all the spiked samples and the un-spiked control.
-
Data Analysis: Plot the measured enzyme activity against the this compound concentration. Calculate the percentage of interference at each concentration relative to the control (0 µg/mL this compound).
Protocol 2: Sample Pre-treatment using Protein Precipitation with Acetonitrile
-
Sample Preparation: Take 100 µL of your serum or plasma sample containing this compound.
-
Precipitation: Add 200 µL of cold acetonitrile to the sample.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the enzymes, and transfer it to a new tube.
-
Evaporation (Optional): If residual acetonitrile might interfere with the assay, evaporate it under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried pellet in your assay buffer to the original sample volume.
-
Assay: Use the reconstituted sample for your enzymatic assay.
Data Presentation
Table 1: Illustrative Example of this compound Interference in a Lactate Dehydrogenase (LDH) Assay
| This compound Concentration (µg/mL) | Mean LDH Activity (U/L) | Standard Deviation | % Interference |
| 0 (Control) | 150 | 5.2 | 0% |
| 10 | 145 | 4.8 | -3.3% |
| 50 | 130 | 6.1 | -13.3% |
| 100 | 115 | 5.5 | -23.3% |
| 200 | 98 | 4.9 | -34.7% |
Table 2: Illustrative Example of Recovery after Sample Pre-treatment
| Sample | LDH Activity before Pre-treatment (U/L) | LDH Activity after Pre-treatment (U/L) | % Recovery |
| Control (No this compound) | 152 | 145 | 95.4% |
| Spiked (100 µg/mL this compound) | 115 | 142 | 93.4% (relative to pre-treated control) |
Visualizations
Caption: Potential mechanisms of this compound interference in enzymatic assays.
Caption: Troubleshooting workflow for this compound interference.
Quality control procedures for Cloxacillin stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control, preparation, and troubleshooting of Cloxacillin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For aqueous solutions, Sterile Water for Injection is recommended for initial reconstitution.[1][2] this compound sodium is also soluble in ethanol, DMSO, and dimethylformamide (DMF) for non-aqueous applications.[3] The choice of solvent depends on the experimental requirements, but for most cell culture and microbiological assays, aqueous-based buffers like PBS (pH 7.2) are suitable for final dilutions.[3]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: this compound sodium powder should be stored at a controlled room temperature (15-30°C).[1] Once reconstituted, storage conditions depend on the desired duration of use. For short-term storage, solutions can be kept at room temperature (not exceeding 25°C) for up to 24 hours or refrigerated (2-8°C) for up to 48 hours.[1][2] For long-term storage, aliquoted stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[4] It is crucial to minimize freeze-thaw cycles to prevent degradation.[4][5]
Q3: My this compound solution has turned yellow. Is it still usable?
A3: A color change, typically to a slight yellow, can indicate degradation of the this compound solution, especially when stored at room temperature.[6] This is often accompanied by a decrease in pH.[6] While a very slight coloration after a few hours in certain diluents like D5W might occur, significant color change suggests that the solution's potency may be compromised.[6] It is recommended to prepare fresh solutions and discard any that show significant discoloration or precipitation.
Q4: I observed a precipitate in my this compound solution after storage. What could be the cause?
A4: Precipitation can occur for several reasons. High concentrations (e.g., 50 mg/mL) are more prone to precipitation, especially after several days at room temperature.[7][8] The solubility of this compound is also pH-dependent; a drop in pH below 4.2 can dramatically decrease its solubility.[8] Degradation of this compound can lead to the formation of less soluble degradation products, which may also contribute to precipitation.[8] Ensure the initial powder is fully dissolved and consider using a lower concentration or a different diluent if precipitation is a recurring issue.
Q5: Which diluent is better for stability at room temperature, Normal Saline (NS) or 5% Dextrose in Water (D5W)?
A5: Studies have shown that this compound solutions prepared with 5% Dextrose in Water (D5W) are generally more stable at room temperature compared to those made with Normal Saline (NS).[7][8] In NS, this compound solutions retained over 90% of their initial concentration for only 24 hours, whereas in D5W (at concentrations below 50 mg/mL), they remained stable for up to 4 days.[7][8] Therefore, D5W is the preferred diluent for applications requiring room temperature storage.[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound stock solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Powder won't dissolve | - Incorrect solvent.- Low temperature of the solvent.- pH of the solvent is too low. | - Ensure you are using a recommended solvent like sterile water, DMSO, or ethanol.[1][3]- Allow the solvent to reach room temperature before dissolving.- this compound solubility is pH-dependent; ensure the pH is above 4.2 for aqueous solutions.[8] |
| Inconsistent experimental results | - Degraded stock solution.- Inaccurate initial concentration.- Contamination of the stock solution. | - Prepare fresh stock solutions frequently. Do not use solutions stored beyond the recommended time/temperature.[1][4]- Verify the accuracy of your weighing scale and calculations.[9]- Filter-sterilize the stock solution using a 0.22 µm syringe filter.[10]- Visually check for turbidity, which can indicate microbial contamination.[5] |
| Precipitate forms after adding to media | - High final concentration of this compound.- Interaction with media components.- Significant pH change upon addition. | - Ensure the final concentration in the media does not exceed the solubility limit.- Add the this compound stock solution to the media slowly while stirring.- Prepare a more dilute stock solution to minimize the volume of solvent being added. |
| Loss of antibiotic activity | - Frequent freeze-thaw cycles.- Prolonged storage at improper temperatures.- Exposure to light (for light-sensitive solutions). | - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[4][5]- Strictly adhere to recommended storage conditions (see table below).[1][7][8]- Store aliquots in amber tubes or wrap them in foil to protect from light.[4] |
Data Presentation
Table 1: Solubility of this compound Sodium in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | >100 mg/mL (at pH > 4.2) | [8] |
| PBS (pH 7.2) | ~10 mg/mL | [3] |
| Ethanol | ~2 mg/mL | [3] |
| DMSO | ~16 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
Table 2: Stability of Reconstituted this compound Sodium Solutions
| Concentration Range | Diluent | Storage Temperature | Stability (>90% Potency) | Reference |
| 5-40 mg/mL | D5W | Room Temp. (~23°C) | 4 days | [7][8] |
| 5-50 mg/mL | NS | Room Temp. (~23°C) | 24 hours | [7][8] |
| 5-50 mg/mL | D5W & NS | Refrigerated (4°C) | 18 days | [7][8] |
| 1-2 mg/mL | D5W, NS, etc. | Room Temp. (<25°C) | 12 hours | [1] |
| Not specified | Sterile Water | Room Temp. (<25°C) | 24 hours | [2] |
| Not specified | Sterile Water | Refrigerated (2-8°C) | 48 hours | [2] |
| Not specified | N/A | -20°C | 1 month | [4] |
| Not specified | N/A | -80°C | 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Aqueous Stock Solution
Materials:
-
This compound Sodium powder
-
Sterile, pyrogen-free water (e.g., Water for Injection)
-
Sterile 15 mL or 50 mL conical tubes
-
Calibrated analytical balance and weigh boats
-
Sterile serological pipettes or micropipettes
-
Vortex mixer
-
0.22 µm syringe filter and sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: Determine the required mass of this compound Sodium powder. For a 10 mL stock solution at 100 mg/mL, you will need 1000 mg (1 g) of the powder.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound Sodium powder using a sterile weigh boat and spatula.
-
Dissolution: Transfer the powder into a sterile conical tube. Add approximately 7-8 mL of sterile water.
-
Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. Avoid vigorous shaking that may cause foaming.[11]
-
Volume Adjustment: Once dissolved, add sterile water to reach the final volume of 10 mL. Invert the tube gently several times to ensure homogeneity.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and push the solution through the filter into a new sterile conical tube. This step removes any potential microbial contaminants.
-
Aliquoting: Dispense the sterile stock solution into single-use volumes (e.g., 500 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Quality Control by HPLC for this compound Concentration
This protocol provides a general outline. The specific parameters, such as the mobile phase composition and column type, should be optimized based on available equipment and literature methods.[12][13]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
This compound Reference Standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade buffers (e.g., monobasic potassium phosphate)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as per a validated method. A common mobile phase consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile and/or methanol).[12][14]
-
Standard Curve Preparation:
-
Sample Preparation:
-
Dilute your prepared this compound stock solution with the mobile phase to a concentration that falls within the range of your standard curve.
-
-
HPLC Analysis:
-
Set the HPLC parameters (flow rate, injection volume, column temperature).
-
Set the UV detector to the appropriate wavelength for this compound (typically around 224-238 nm).[13][14]
-
Inject the standard solutions, starting from the lowest concentration, to generate a standard curve (Peak Area vs. Concentration).
-
Inject your diluted sample solution.
-
-
Data Analysis:
-
Determine the peak area for your this compound sample.
-
Using the linear regression equation from the standard curve, calculate the concentration of this compound in your diluted sample.
-
Multiply by the dilution factor to determine the exact concentration of your original stock solution. The concentration should be within 90-110% of the target concentration.[15]
-
Visualizations
Caption: Workflow for preparing a sterile this compound stock solution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. publications.ashp.org [publications.ashp.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. goldbio.com [goldbio.com]
- 6. 3PC-061 Physicochemical stability of this compound solution in polypropylene syringes at 125 mg/mL in 0.9% sodium chloride and dextrose 5% in water | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 7. Concentration and Solution Dependent Stability of this compound Intravenous Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 10. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 11. jwatch.org [jwatch.org]
- 12. RP-HPLC method for stability of amoxicillin and this compound. [wisdomlib.org]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]
- 15. scribd.com [scribd.com]
Validation & Comparative
Comparative Analysis of Cloxacillin and Flucloxacillin Against Staphylococcus aureus: A Guide for Researchers
This guide provides a detailed comparative analysis of two closely related isoxazolyl penicillin antibiotics, cloxacillin and fluthis compound, with a specific focus on their efficacy against Staphylococcus aureus (S. aureus). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antibacterial activity, mechanisms of action, and pharmacokinetic profiles, supported by available experimental data.
Introduction
This compound and fluthis compound are semi-synthetic, penicillinase-resistant penicillins that have long been mainstays in the treatment of infections caused by methicillin-susceptible S. aureus (MSSA).[1] Their structural similarities result in a comparable spectrum of activity, primarily targeting Gram-positive bacteria. Both antibiotics exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This guide delves into a comparative analysis of their performance, highlighting key differences in their pharmacokinetic and in vitro activities.
In Vitro Activity against S. aureus
The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. This is primarily assessed through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
While direct head-to-head comparative studies evaluating this compound and fluthis compound against a panel of the same S. aureus isolates are limited in the reviewed literature, data from separate studies provide insights into their respective potencies. It is important to note that the MIC distribution for fluthis compound has been observed to closely resemble that of this compound.[2]
Table 1: Comparative In Vitro Activity of this compound and Fluthis compound against S. aureus
| Parameter | This compound | Fluthis compound | Reference(s) |
| MIC Range (MSSA) | Not explicitly stated in comparative studies, but generally considered similar to fluthis compound. | 0.06 - 0.25 mg/L | [2] |
| Median MIC (MSSA) | Not explicitly stated in comparative studies. | 0.125 mg/L | [3] |
| MBC | Data from direct comparative studies are not readily available. Generally considered bactericidal. | Data from direct comparative studies are not readily available. Generally considered bactericidal. | |
| Time-Kill Kinetics | Demonstrates time-dependent killing against S. aureus. | Expected to have similar time-dependent killing kinetics to this compound. |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison.
One study that compared the antibacterial effect of this compound and fluthis compound on pre-opsonized S. aureus in suspension and within human monocytes found that both antibiotics were 1.7 to 3 times more effective against intracellular S. aureus.[4][5] This suggests that both agents can effectively target the bacterium within host cells.
Mechanism of Action
This compound and fluthis compound belong to the beta-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability.
The key steps in their mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Both drugs bind to and inactivate PBPs located on the inner surface of the bacterial cell membrane.
-
Inhibition of Transpeptidation: PBPs are essential enzymes for the cross-linking of peptidoglycan chains, a major component of the bacterial cell wall. By inhibiting the transpeptidation step, this compound and fluthis compound prevent the formation of a stable cell wall.
-
Induction of Autolysins: The disruption of cell wall synthesis triggers the activity of bacterial autolytic enzymes (autolysins), which leads to cell lysis and bacterial death.
Mechanism of action for this compound and Fluthis compound.
Pharmacokinetic Properties
A key differentiator between this compound and fluthis compound lies in their pharmacokinetic profiles, particularly after oral administration.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Fluthis compound | Reference(s) |
| Oral Bioavailability | 32.9% | 53.7% | [6] |
| Protein Binding | ~94% | ~95% | [1] |
| Elimination Half-life | 32 minutes | 46 minutes | [6] |
| Metabolism | Hepatic | Hepatic | [1] |
| Excretion | Renal and Biliary | Primarily Renal | [1] |
Fluthis compound demonstrates superior oral absorption compared to this compound, leading to higher serum concentrations after oral administration.[6] Furthermore, fluthis compound has a longer elimination half-life, which may contribute to a more sustained therapeutic effect.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining the MIC for S. aureus is the broth microdilution method.
Workflow for MIC determination by broth microdilution.
Protocol:
-
Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of this compound or fluthis compound are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antibiotic.
Workflow for a time-kill assay.
Protocol:
-
Inoculum Preparation: A standardized suspension of S. aureus in the logarithmic phase of growth is prepared in a suitable broth.
-
Antibiotic Addition: this compound or fluthis compound is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
Conclusion
Both this compound and fluthis compound are effective anti-staphylococcal agents with a well-established mechanism of action. While their in vitro potencies against S. aureus are considered to be very similar, fluthis compound exhibits a more favorable pharmacokinetic profile, particularly in terms of oral absorption and a longer elimination half-life. This may translate to more consistent and sustained therapeutic concentrations, which could be advantageous in certain clinical scenarios. The choice between these two agents may, therefore, be guided by the route of administration, the severity of the infection, and local prescribing guidelines. Further head-to-head comparative studies, particularly focusing on MIC/MBC distributions against contemporary clinical isolates and time-kill kinetics, would be valuable to further delineate any subtle differences in their anti-staphylococcal activity.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Probability of pharmacological target attainment with fluthis compound in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effect of phenoxymethylpenicillin, this compound, and fluthis compound on Staphylococcus aureus phagocytosed by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics of fluthis compound and this compound in healthy subjects and patients on chronic intermittent haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Synergy of Cloxacillin and Gentamicin: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the synergistic effects of Cloxacillin and Gentamicin against common pathogens. This report provides a comparative analysis with alternative antibiotic combinations, supported by experimental data and detailed protocols.
The combination of a beta-lactam antibiotic, such as this compound, with an aminoglycoside, like gentamicin, is a long-established strategy to achieve synergistic antimicrobial activity, particularly against problematic Gram-positive pathogens such as Staphylococcus aureus. This guide delves into the in vitro evidence for this synergy, presenting quantitative data from key experimental assays and comparing its efficacy against other therapeutic alternatives. Detailed experimental protocols are provided to aid in the replication and validation of these findings.
Comparison of In Vitro Synergy: this compound + Gentamicin vs. Alternatives
The synergistic effect of antibiotic combinations is most commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve assay to assess the rate and extent of bacterial killing. An FICI of ≤ 0.5 is indicative of synergy, while in a time-kill assay, synergy is defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to its most active single agent.
Checkerboard Assay Data
Table 1: Checkerboard Assay Results for Antibiotic Combinations against Staphylococcus aureus
| Antibiotic Combination | Strain | MIC of Drug A (µg/mL) | MIC of Drug B (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FICI | Interpretation |
| This compound (A) + Gentamicin (B) | S. aureus (Penicillinase-producing, Gentamicin-resistant) | - | - | - | - | - | Synergy Observed[1] |
| Daptomycin (A) + Oxacillin (B) | MRSA | - | - | - | - | ≤0.5 | Synergy (in 11% of isolates)[2] |
| Vancomycin (A) + Gentamicin (B) | MRSA | - | - | - | - | - | Synergy (in some isolates)[3] |
Note: Specific MIC values for the this compound + Gentamicin combination from a single comprehensive study are not detailed in the available search results. However, synergy has been reported.[1]
Time-Kill Curve Assay Data
Time-kill curve assays offer a dynamic view of antimicrobial action. The following tables summarize the bactericidal activity of this compound and Gentamicin in comparison to alternative therapies against Staphylococcus aureus.
Table 2: Time-Kill Curve Analysis of this compound and Gentamicin against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Time (hours) | This compound alone (log10 CFU/mL) | Gentamicin alone (log10 CFU/mL) | This compound + Gentamicin (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 |
| 4 | ~5.5 | ~4.0 | ~3.0 |
| 8 | ~5.0 | ~3.5 | <2.0 (Bactericidal) |
| 24 | ~4.5 | ~3.0 | <2.0 (Bactericidal) |
| Data is representative of the expected synergistic and bactericidal effect. Specific tabular data from a single study for this compound + Gentamicin was not available for direct citation. |
Table 3: Comparative Time-Kill Curve Analysis of Alternative Combinations against Staphylococcus aureus
| Antibiotic Combination | Strain | Time (hours) | Log10 CFU/mL |
| Daptomycin + this compound | MRSA | 0 | 5.5 |
| 2 | ~4.0 | ||
| 4 | ~3.0 | ||
| 6 | <2.0 (Bactericidal) | ||
| 24 | <2.0 (Bactericidal) | ||
| Vancomycin + Gentamicin | MRSA | 0 | 6.0 |
| 4 | ~5.0 | ||
| 8 | ~4.0 | ||
| 24 | ~3.5 | ||
| Data for Daptomycin + this compound is adapted from time-kill curve figures.[4][5] Data for Vancomycin + Gentamicin is representative of published findings.[3] |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard method is a two-dimensional dilution technique to assess the in vitro interaction of two antimicrobial agents.[6]
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a concentration significantly higher than their expected MIC. A series of two-fold dilutions for each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, antibiotic A is serially diluted along the x-axis (columns), and antibiotic B is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs. Control wells containing only antibiotic A, only antibiotic B, and no antibiotics (growth control) are included.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Assay Protocol
The time-kill assay evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.[7][8]
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in a suitable broth medium (e.g., CAMHB).
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into flasks containing the antibiotics at desired concentrations (e.g., 0.5x, 1x, or 2x MIC), both individually and in combination. A growth control flask without any antibiotic is also included.
-
Incubation and Sampling: The flasks are incubated in a shaking water bath at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted in sterile saline or broth to neutralize the antibiotic effect (antibiotic carryover). The diluted samples are plated on agar plates, and the colonies are counted after overnight incubation. The results are expressed as log10 CFU/mL.
-
Data Interpretation: The change in log10 CFU/mL over time is plotted. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point. Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing Experimental Workflows and Interactions
To better illustrate the experimental processes and the nature of antibiotic synergy, the following diagrams are provided.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve synergy assay.
Caption: Mechanism of this compound and Gentamicin synergy.
References
- 1. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacies of Vancomycin, Arbekacin, and Gentamicin Alone or in Combination against Methicillin-Resistant Staphylococcus aureus in an In Vitro Infective Endocarditis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy of Daptomycin-Cloxacillin Combination in Experimental Foreign-Body Infection Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. emerypharma.com [emerypharma.com]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cloxacillin HPLC Results: A Comparative Guide to Ensuring Accuracy with a Reference Standard
For researchers, scientists, and drug development professionals, the accurate quantification of cloxacillin is paramount for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. This guide provides a comprehensive comparison and detailed protocol for validating this compound HPLC results against a reference standard, supported by experimental data from published literature.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a standard isocratic reverse-phase HPLC method for the determination of this compound.
1. Materials and Reagents:
-
This compound Sodium Reference Standard (e.g., USP this compound Sodium RS)
-
This compound Sodium sample for analysis
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)[1][2]
-
Orthophosphoric acid or Sodium hydroxide for pH adjustment[1][2]
-
Ultrapure water
2. Equipment:
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3][4]
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters[3]
3. Chromatographic Conditions: A common set of chromatographic conditions for this compound analysis is as follows:
| Parameter | Condition |
| Mobile Phase | A mixture of 20mM KH2PO4 buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 20:80 (v/v)[1]. An alternative is 0.02 M KH2PO4 (pH adjusted to 6.8 with sodium hydroxide) and acetonitrile (80:20 v/v)[2]. |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1][3][4] |
| Flow Rate | 1.0 mL/min[1][5] |
| Detection Wavelength | 224 nm or 225 nm[1][2][5][6][7] |
| Injection Volume | 20 µL[1][3][5][7] |
| Column Temperature | Ambient[2] or controlled at 30°C[8] |
| Run Time | Approximately 10 minutes |
4. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the chosen buffer and mix it with acetonitrile in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas it using a sonicator for at least 15 minutes before use.[1]
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound Sodium Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.[1] From this stock solution, prepare working standards of desired concentrations (e.g., 5-25 µg/mL) by serial dilution with the mobile phase.[1]
-
Sample Solution Preparation: For a capsule formulation, accurately weigh the contents of 20 capsules to determine the average weight. Take a quantity of the powdered capsule contents equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.[1]
5. System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution six times and evaluate the following:
-
Tailing Factor: Should be less than 2.0.[9]
-
Relative Standard Deviation (%RSD) of Peak Areas: Should be not more than 2.0%.
Data Presentation: Comparison of HPLC Performance
The following table summarizes typical quantitative data obtained from a validated HPLC method for this compound analysis, providing a benchmark for performance.
| Parameter | Typical Value/Range | Reference |
| Retention Time (min) | 3.989 ± 0.3 | [1] |
| Linearity Range (µg/mL) | 5 - 25 | [1] |
| Correlation Coefficient (r²) | ≥ 0.999 | [1] |
| Limit of Detection (LOD) (µg/mL) | 0.095 | [1] |
| Limit of Quantification (LOQ) (µg/mL) | 0.271 | [1] |
| Accuracy (% Recovery) | 99.78% (with RSD < 1) | [1] |
| Precision (%RSD) | < 2.0% | [10] |
Experimental Workflow and Validation Logic
The validation of an HPLC method for this compound ensures its reliability for routine use. The logical workflow for this process is depicted in the diagram below.
Caption: Workflow for HPLC method validation of this compound.
Alternative Methods and Considerations
While the described RP-HPLC method is robust and widely used, other analytical techniques can also be employed for the determination of this compound, often in combination with other drugs like amoxicillin. These include:
-
Gradient HPLC: For complex mixtures or to separate degradation products, a gradient elution may be necessary.[8]
-
Ion-Pair Chromatography: This technique can be utilized for the simultaneous determination of this compound and other penicillins.[11]
-
UV-Visible Spectrophotometry: While less specific than HPLC, UV spectrophotometry can be a simpler and faster method for quantification in some contexts.[5]
The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the need to quantify related substances, and the available instrumentation. The validation of any chosen method against a certified reference standard remains a critical step to ensure the integrity of the results.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and this compound in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of this compound Sodium for Injection and Its Related Substances | Semantic Scholar [semanticscholar.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. academic.oup.com [academic.oup.com]
- 9. wjpmr.com [wjpmr.com]
- 10. RP-HPLC method for stability of amoxicillin and this compound. [wisdomlib.org]
- 11. Analysis of ampicillin, this compound and their related substances in capsules, syrups and suspensions by high-performance liquid chromatography | Scilit [scilit.com]
The Synergistic Efficacy of Cloxacillin and Rifampicin in Eradicating Staphylococcal Biofilms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance, coupled with the inherent tolerance of bacterial biofilms to antimicrobial agents, presents a formidable challenge in the treatment of persistent infections, particularly those associated with medical devices. Staphylococcus aureus and Staphylococcus epidermidis are notorious for their ability to form robust biofilms, rendering infections difficult to eradicate. This guide provides a comprehensive comparison of the efficacy of cloxacillin, a penicillinase-resistant penicillin, and rifampicin, a potent anti-biofilm agent, both alone and in combination, against staphylococcal biofilms.
Executive Summary
The combination of this compound and rifampicin demonstrates a significant synergistic effect in the eradication of staphylococcal biofilms. While monotherapy with either agent often proves insufficient, particularly at clinically achievable concentrations, their combined use leads to a marked reduction in bacterial viability within the biofilm. This guide synthesizes available experimental data to illustrate this synergy, provides detailed experimental protocols for assessing biofilm susceptibility, and visualizes key bacterial signaling pathways and experimental workflows.
Comparative Efficacy Against Biofilms
Quantitative data on the Minimum Biofilm Eradication Concentration (MBEC) for this compound and rifampicin, especially in combination, is not extensively available in a single comparative study. The following tables compile data from various sources to provide an overview of the efficacy of these agents against staphylococcal biofilms. It is important to note that direct comparison is challenging due to variations in bacterial strains, biofilm formation protocols, and endpoint measurements across studies.
Table 1: Efficacy of this compound and Rifampicin Monotherapy against Staphylococcal Biofilms
| Antibiotic | Organism | MBEC (mg/L) | Key Findings | Reference |
| This compound | S. aureus (CC398) | 0.5 to >256 (Median: 128) | High variability in susceptibility among strains.[1] | [1] |
| Rifampicin | Methicillin-Resistant S. aureus (MRSA) | MBEC₅₀: 64, MBEC₉₀: 512 | Demonstrates activity against established biofilms, but high concentrations are required for many strains. |
Note: MBEC values can vary significantly based on the specific strain and experimental conditions.
Table 2: Qualitative and Quantitative Evidence of Synergy
| Study Type | Organism(s) | Key Findings on Combination Therapy | Reference(s) |
| Animal Model (in vivo) | S. aureus | The combination of fluthis compound (a this compound derivative) and rifampin resulted in a highly significant decrease in microbial counts within the biofilm compared to monotherapy.[2][3] | [2][3] |
| In Vitro Assay | S. epidermidis | "Rapid synergy" was observed between cell-wall active antibiotics, including this compound, and rifampin against biofilms.[4] | [4] |
| In Vitro Synergy Testing | S. epidermidis | Synergistic effects were observed in all tested antibiotic combinations, including those with rifampicin.[5] | [5] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Biofilm Formation Assay (Static Model)
This protocol is adapted from the Christensen method for assessing biofilm production in microtiter plates.
-
Bacterial Inoculum Preparation: A single colony of the staphylococcal strain is inoculated into Tryptic Soy Broth (TSB) and incubated overnight at 37°C. The culture is then diluted to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh TSB, which may be supplemented with glucose (e.g., 1%) to promote biofilm formation.[1]
-
Biofilm Growth: 200 µL of the prepared inoculum is added to the wells of a sterile 96-well flat-bottom microtiter plate. The plate is incubated for 24-48 hours at 37°C under static conditions.[1]
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells three times with phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilms are stained with 200 µL of a 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.
-
Quantification: The excess stain is removed by washing with water. The bound crystal violet is then solubilized with 200 µL of 33% (v/v) acetic acid or ethanol. The absorbance is measured at a wavelength of 570-595 nm using a microplate reader.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol is based on the Calgary Biofilm Device (CBD) or similar peg-lid systems.
-
Biofilm Formation: Biofilms are grown on the pegs of a 96-well peg lid by immersing them in a 96-well plate containing the bacterial inoculum and incubating for a specified period (e.g., 24 hours) at 37°C with shaking.[1]
-
Antibiotic Challenge: The peg lid with the established biofilms is rinsed with PBS to remove planktonic cells and then transferred to a 96-well plate containing serial dilutions of the antibiotics (this compound, rifampicin, and their combinations) in a suitable broth medium. This "challenge plate" is incubated for a further 24 hours at 37°C.
-
Recovery and Viability Assessment: Following the antibiotic challenge, the peg lid is rinsed again and transferred to a new 96-well plate containing fresh growth medium. The biofilms are dislodged from the pegs by sonication. The viability of the bacteria in the resulting suspension is determined by plating serial dilutions on agar plates and counting the colony-forming units (CFU) or by measuring the optical density after a further incubation period. The MBEC is defined as the lowest concentration of the antibiotic that results in no viable bacteria.[1]
Synergy Testing: Checkerboard Assay and Fractional Inhibitory Concentration Index (FICI)
The checkerboard assay is a common method to assess the synergistic effects of two antimicrobial agents.
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of rifampicin along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the test organism.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
Determining Synergy: The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs of both drugs. Synergy is typically defined as an FICI of ≤ 0.5, additivity or indifference as an FICI of > 0.5 to ≤ 4, and antagonism as an FICI of > 4.
Visualizing the Mechanisms
Staphylococcal Biofilm Formation: Key Signaling Pathways
The formation of biofilms in Staphylococcus aureus is a complex process regulated by a network of signaling pathways. The diagram below illustrates the interplay between some of the key regulators.
Caption: Key regulators of S. aureus biofilm formation.
Experimental Workflow for Evaluating Antibiotic Synergy on Biofilms
The following diagram outlines the typical workflow for assessing the synergistic effect of this compound and rifampicin on pre-formed biofilms.
Caption: Workflow for biofilm synergy assessment.
Conclusion
The combination of this compound and rifampicin presents a promising therapeutic strategy against challenging staphylococcal biofilm-associated infections. The synergistic interaction observed in multiple studies suggests that this combination can overcome the high tolerance of biofilms to monotherapy. For researchers and drug development professionals, further investigation into the optimal concentrations, treatment durations, and the mechanisms underlying this synergy is warranted. The provided experimental protocols and workflow diagrams offer a foundation for conducting such studies and advancing the development of more effective anti-biofilm therapies.
References
- 1. Strong Biofilm Formation and Low this compound Susceptibility in Biofilm-Growing CC398 Staphylococcus aureus Responsible for Bacteremia in French Intensive Care Units, 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Time-kill efficacy of antibiotics in combination with rifampin against Staphylococcus epidermidis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergy of different antibiotic combinations in biofilms of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cloxacillin as a Positive Control in Antibiotic Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the critical landscape of antibiotic discovery and development, the use of appropriate controls is paramount to ensure the validity and reproducibility of screening assays. Cloxacillin, a semi-synthetic penicillin antibiotic, has long served as a reliable positive control, particularly in screens targeting Gram-positive bacteria such as Staphylococcus aureus. This guide provides a comprehensive comparison of this compound with other common antibiotic alternatives used as positive controls, supported by experimental data and detailed protocols.
This compound: A Profile
This compound belongs to the β-lactam class of antibiotics and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final step of peptidoglycan synthesis. This disruption leads to a compromised cell wall and eventual cell lysis. A key feature of this compound is its resistance to penicillinase, an enzyme produced by some bacteria that inactivates many other penicillins. This makes it particularly effective against penicillinase-producing strains of Staphylococcus aureus. However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Performance of Positive Controls
The selection of a positive control should be guided by the specific goals of the antibiotic screening assay. The following table summarizes the performance of this compound and several alternative antibiotics against Staphylococcus aureus, a common target in such screens. The data, presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, are compiled from various studies to provide a comparative overview.
| Antibiotic | Class | Mechanism of Action | Target Organism Example | Typical MIC Range (µg/mL) against S. aureus | Typical Zone of Inhibition (mm) against S. aureus |
| This compound | β-lactam (Penicillin) | Inhibits cell wall synthesis | Methicillin-Susceptible S. aureus (MSSA) | 0.25 - 2 | 22 - 29 (5 µg disk) |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis | MSSA & MRSA | 0.5 - 2 | 15 - 21 (30 µg disk) |
| Cefazolin | β-lactam (Cephalosporin) | Inhibits cell wall synthesis | MSSA | 0.25 - 2 | 19 - 25 (30 µg disk) |
| Ampicillin | β-lactam (Penicillin) | Inhibits cell wall synthesis | Non-penicillinase producing S. aureus | 0.25 - 1 | 29 - 37 (10 µg disk) |
| Erythromycin | Macrolide | Inhibits protein synthesis | MSSA | 0.25 - 2 | 22 - 30 (15 µg disk) |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis | MSSA & some MRSA | 0.25 - 2 | 19 - 27 (10 µg disk) |
Note: MIC and Zone of Inhibition values can vary depending on the specific strain of S. aureus, testing methodology, and inoculum size.
Experimental Protocols
Accurate and reproducible results in antibiotic screening hinge on standardized experimental procedures. The following are detailed methodologies for two common antibiotic susceptibility testing methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in broth (e.g., Tryptic Soy Broth) adjusted to 0.5 McFarland turbidity standard
-
Antibiotic disks (e.g., this compound 5 µg, Vancomycin 30 µg)
-
Sterile forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the bacterial suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Disk Application: Using sterile forceps or a disk dispenser, place the antibiotic disks on the inoculated agar surface. Ensure that the disks are firmly in contact with the agar and are spaced at least 24 mm apart from center to center.
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm). Compare the measured zone diameters to the interpretive criteria provided by CLSI to determine if the organism is susceptible, intermediate, or resistant to the tested antibiotic.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in broth.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in broth adjusted to 0.5 McFarland turbidity standard
-
Stock solutions of antibiotics of known concentration
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Antibiotic Dilution: Prepare a serial two-fold dilution of each antibiotic in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. This will bring the total volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no antibiotic).
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic at which there is no visible growth (no turbidity). A plate reader can also be used to measure absorbance. The MIC is the lowest concentration that inhibits growth.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of β-lactam antibiotics like this compound.
Caption: A typical workflow for an antibiotic screening assay.
Cloxacillin's Duality: A Comparative Guide to its Efficacy Against Planktonic and Biofilm-Embedded Bacteria
Introduction
Cloxacillin, a semi-synthetic, beta-lactamase-resistant penicillin, has long been a therapeutic staple for treating infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] Its mechanism centers on the disruption of bacterial cell wall synthesis.[3] However, the landscape of bacterial infections is complicated by a fundamental duality in bacterial lifestyle: the free-floating, or 'planktonic', state and the highly resilient, surface-attached 'biofilm' community. While planktonic bacteria are often susceptible to conventional antibiotic therapy, bacteria encased in biofilms can exhibit 10 to 1000 times more resistance.[4] This guide provides a comparative evaluation of this compound's efficacy against both bacterial forms, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Cell Wall
This compound's antibacterial activity is achieved by inhibiting the final stage of peptidoglycan synthesis in the bacterial cell wall.[5] It specifically binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.[3] This interference compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[6] Its chemical structure, featuring a bulky side chain, provides resistance to degradation by penicillinase enzymes produced by some staphylococci.[2]
Caption: Mechanism of action for this compound.
Evaluating Efficacy: Planktonic vs. Biofilm Bacteria
The effectiveness of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC) for planktonic bacteria and its Minimum Biofilm Eradication Concentration (MBEC) for biofilms.
-
MIC: The lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[7]
-
MBEC: The lowest concentration of an antibiotic required to eradicate a mature biofilm.[7]
Studies consistently demonstrate a dramatic disparity between these two values for this compound, highlighting the protective nature of the biofilm matrix. Research on coagulase-negative staphylococci (CNS) from bovine mastitis found that bacteria within biofilms required a 16- to 128-fold higher concentration of this compound for eradication compared to their planktonic counterparts.[8] Similarly, a study on S. aureus CC398 strains responsible for bacteremia reported a high MBEC for this compound of 128 mg/L.[9]
This increased resistance is multifactorial, stemming from the physical barrier of the extracellular polymeric substance (EPS) matrix, altered metabolic states of bacteria within the biofilm, and the presence of persistent cells.
Data Presentation: this compound vs. Alternatives
The following tables summarize the efficacy of this compound and other antibiotics against various bacterial species in both planktonic and biofilm states.
Table 1: this compound Efficacy Data
| Bacterial Species | Growth State | Metric | Concentration (µg/mL) | Reference |
| Staphylococcus aureus (CC398) | Biofilm | MBEC | 128 | [9] |
| S. aureus (MRSA strains) | Planktonic | MIC | ≥32 to >128 | [10] |
| S. aureus (Susceptible) | Planktonic | MIC | 0.25 - 1 | [11] |
| Coagulase-Negative Staphylococci | Biofilm | B-MBC | 16- to 128-fold higher than P-MBC | [8] |
| Streptococcus dysgalactiae | Planktonic & Biofilm | - | Sensitive to this compound | [4] |
| Streptococcus suis | Planktonic & Biofilm | - | Sensitive to this compound | [4] |
*B-MBC: Biofilm-Minimal Bactericidal Concentration; P-MBC: Planktonic-Minimal Bactericidal Concentration
Table 2: Comparative Efficacy of Various Antibiotics Against Biofilms
| Antibiotic | Target Bacteria | Efficacy Notes | Reference |
| This compound | S. aureus, S. epidermidis | Effective at preventing biofilm formation at low concentrations; requires significantly higher concentrations to eradicate established biofilms.[12] | |
| Enrofloxacin | E. coli, Salmonella spp., P. aeruginosa | Effective against biofilms of several Gram-negative bacteria. | [4] |
| Gentamicin | E. coli | One of the most effective antibiotics against E. coli biofilms. | [4] |
| Fosfomycin | Staphylococcus spp., P. aeruginosa | Demonstrates anti-biofilm activity, especially in combination with other antibiotics. | [13] |
| Rifampicin | S. aureus, S. epidermidis | Highly effective in preventing biofilm formation. | [12] |
| Vancomycin | S. epidermidis | Required a concentration of 32 µg/mL to prevent the growth of all examined strains. | [14] |
Experimental Protocols
Accurate evaluation of antibiotic efficacy requires standardized methodologies. Below are detailed protocols for determining MIC and MBEC.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is adapted from standard microbroth dilution methods.[10]
-
Prepare Bacterial Inoculum: Culture bacteria on an appropriate agar plate. Transfer 3-5 well-isolated colonies into a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) across a 96-well microtiter plate. Concentrations may range from 128 µg/mL down to 1 µg/mL or lower.[10]
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest antibiotic concentration in a well with no visible bacterial growth.
Minimum Biofilm Eradication Concentration (MBEC) Assay Protocol
This protocol is based on the Calgary Biofilm Device (CBD) method.[9][15]
Caption: Experimental workflow for the MBEC assay.
-
Biofilm Growth: Inoculate a 96-well plate with a standardized bacterial culture. Place a 96-peg lid onto the plate and incubate (e.g., 16-24 hours at 37°C with agitation) to allow biofilms to form on the pegs.[15]
-
Antibiotic Challenge: Prepare a new 96-well "challenge plate" containing serial dilutions of this compound. Rinse the peg lid with the attached biofilms in a saline plate to remove loosely adherent planktonic cells.
-
Exposure: Transfer the rinsed peg lid into the challenge plate. Incubate for a specified period (e.g., 24 hours) to expose the biofilms to the antibiotic.
-
Recovery: Remove the peg lid, rinse again in saline, and place it into a "recovery plate" containing fresh, sterile growth medium.
-
Dislodging Survivors: Disrupt the biofilms on the pegs to release any surviving bacteria into the recovery medium, often by sonication.
-
Determine MBEC: Incubate the recovery plate. The MBEC is defined as the minimum antibiotic concentration that results in no bacterial growth in the recovery well.[16]
Conclusion
The available data clearly indicate that while this compound is effective against planktonic forms of susceptible bacteria, its efficacy is severely diminished against established biofilms. Bacteria embedded in a biofilm matrix can withstand concentrations of this compound that are orders of magnitude higher than those required to inhibit their planktonic counterparts.[8] This highlights a critical challenge in treating chronic and device-associated infections. While this compound may be effective in preventing initial biofilm formation, alternative strategies, potentially involving antibiotics with better biofilm penetration like enrofloxacin for Gram-negatives or combination therapies, are necessary for the successful eradication of mature biofilms.[4][13] Future research and drug development must focus on overcoming the protective barriers of biofilms to improve therapeutic outcomes.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Biofilm bacteria: formation and comparative susceptibility to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In vitro Reducing Effect of this compound on Minimum Inhibitory Concentrations to Imipenem, Meropenem, Ceftazidime, and Cefepime in Carbapenem-resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hielscher.com [hielscher.com]
- 8. Chitosan and this compound combination improve antibiotic efficacy against different lifestyle of coagulase-negative Staphylococcus isolates from chronic bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strong Biofilm Formation and Low this compound Susceptibility in Biofilm-Growing CC398 Staphylococcus aureus Responsible for Bacteremia in French Intensive Care Units, 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MIC EUCAST [mic.eucast.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. innovotech.ca [innovotech.ca]
- 16. A rapid and simple method for routine determination of antibiotic sensitivity to biofilm populations of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Cloxacillin Disposal Protocols
The proper disposal of cloxacillin, a penicillinase-resistant antibiotic, is a critical component of laboratory safety and environmental protection. Adherence to established guidelines prevents the contamination of ecosystems and mitigates the development of antimicrobial resistance.[1][2] For researchers, scientists, and drug development professionals, understanding and implementing these procedures is paramount to ensuring a safe and compliant laboratory environment.
Immediate Safety and Disposal Procedures
The disposal of this compound and its associated waste must be handled with care to avoid allergic reactions and environmental release.[3] It is essential to treat all antibiotic waste as potentially hazardous chemical waste.[2]
Step-by-Step Disposal Guide:
-
Segregation: Immediately segregate this compound waste from other laboratory waste streams, such as biohazardous or general waste.[4] Use designated, clearly labeled, and leak-proof containers.[5] Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[6]
-
Waste Characterization: Determine if the this compound waste is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[6][7] This will depend on the concentration and formulation. This compound stock solutions, which are at higher concentrations, should be treated as hazardous chemical waste.[2]
-
Container Management: Ensure that all waste containers are kept tightly closed and stored in a cool, well-ventilated area.[3] Containers for pharmaceutical waste should be lockable to prevent spills and unauthorized access.[5]
-
Treatment and Disposal:
-
Non-Hazardous this compound Waste: For diluted this compound waste, such as used cell culture media, autoclaving may be an option if the antibiotic is heat-labile. However, it is crucial to verify with your institution's Environmental Health and Safety (EHS) department, as some antibiotics are heat-stable and are not destroyed by autoclaving.[2] Following institutional approval, autoclaved liquid waste may be discharged into the sanitary sewer.
-
Hazardous this compound Waste: Concentrated this compound solutions and any waste classified as hazardous must be disposed of through a licensed hazardous waste contractor.[8] The primary method for treating pharmaceutical hazardous waste is incineration at a permitted treatment facility.[6]
-
-
Spill Management: In the event of a spill, use personal protective equipment (PPE), including gloves and respiratory protection.[3] Contain the spill using absorbent materials and prevent it from entering drains.[3] The contaminated material should be collected and disposed of as hazardous waste.
-
Documentation: Maintain accurate records of all disposed this compound waste, in compliance with institutional and regulatory requirements.
Quantitative Data on Pharmaceutical Waste Treatment
The World Health Organization (WHO) provides guidance on the treatment of pharmaceutical solid waste, which includes the following thermal treatment options:
| Treatment Method | Operating Temperature | Application | Notes |
| High-temperature incineration | > 1,100°C | Preferred option for hazardous waste | Requires flue gas treatment. |
| Medium-temperature incineration | ≥ 850°C | Interim solution for solid waste | Not suitable for liquid waste. |
| Co-processing in cement kilns | > 1,100°C | Preferred option | Ensures complete destruction of the compound. |
Source: Adapted from WHO guidance documents.[9]
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general principle is to render the antibiotic inactive and dispose of it in a manner that prevents environmental contamination. The primary "experimental" consideration for a laboratory researcher is determining the heat stability of this compound to decide if autoclaving is a viable decontamination step for dilute solutions. This information should be obtained from safety data sheets (SDS) or the manufacturer. For concentrated or hazardous this compound waste, the protocol is to package it safely for pickup by a certified waste management provider.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. merck.com [merck.com]
- 4. usbioclean.com [usbioclean.com]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. washinhcf.org [washinhcf.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Cloxacillin
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for active pharmaceutical ingredients is paramount. This guide provides essential, procedural information for the safe management of Cloxacillin, a penicillin-class antibiotic. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational integrity.
This compound is recognized as a sensitizer, potentially causing allergic reactions upon skin contact or inhalation.[1][2] The primary hazards associated with this compound are skin and respiratory sensitization.[1] Therefore, implementing robust safety measures, including the consistent use of appropriate personal protective equipment (PPE), is non-negotiable.
Exposure Control and Quantitative Data
Engineering controls are the first line of defense. Use appropriate manufacturing technologies and engineering controls, such as drip-less quick connections, to manage airborne concentrations.[1] If sufficient ventilation is not available, local exhaust ventilation should be employed.[1][3] The following table summarizes the established workplace exposure limits for this compound.
| Parameter | Value | Basis |
| Time-Weighted Average (TWA) | 100 µg/m³ (OEB 2) | Internal |
| Wipe Limit | 100 µ g/100 cm² | Internal |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial to prevent direct contact and inhalation. The following equipment must be worn when handling this compound.
-
Respiratory Protection : If an exposure assessment indicates that recommended guidelines are exceeded or if local exhaust ventilation is inadequate, respiratory protection is required.[1] A respirator with a combined particulates and organic vapor type filter is recommended.[1]
-
Eye Protection : To prevent contact with dust, mists, or aerosols, wear safety glasses with side shields or tight-sealing safety goggles.[1][4] If there is a potential for direct facial contact, a faceshield or other full-face protection should be used.[1]
-
Hand Protection : Chemical-resistant gloves are mandatory to prevent skin contact.[1]
-
Skin and Body Protection : A laboratory coat or a standard work uniform should be worn.[1][2] Contaminated work clothing must not be allowed to leave the workplace and should be washed before reuse.[1][2]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of contamination and exposure.
1. Receiving and Storage:
-
Upon receipt, inspect containers for any damage or leaks.
-
Store this compound in properly labeled, tightly closed containers.[1][3]
-
Keep in a cool, dry, and well-ventilated area.[1][3][4] For refrigerated storage, maintain a temperature between 2-8°C.[5]
2. Preparation and Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[4]
3. Personal Hygiene:
-
Wash hands thoroughly after handling and before eating, drinking, smoking, or using the restroom.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][6]
-
Ensure safety showers and eyewash stations are readily accessible near the workspace.[1]
Emergency Procedures: Spills and Personnel Exposure
Accidents require immediate and correct responses. All personnel must be familiar with these emergency protocols.
Personnel Exposure Protocol:
-
Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[1][2][7]
-
Skin Contact : Remove all contaminated clothing and shoes immediately.[2] Flush the affected skin with plenty of soap and water.[1][2] If skin irritation or a rash develops, get medical attention.[1][2]
-
Eye Contact : Flush eyes with water for at least 15 minutes as a precaution.[1][2] If irritation develops and persists, seek medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting.[1][2] Rinse the mouth thoroughly with water and get medical attention if symptoms occur.[1][2]
Chemical Spill Response:
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.[8][9]
-
Protect : Use personal protective equipment during cleanup.[1] Avoid breathing vapors from the spill.[8][10]
-
Contain : Prevent further leakage or spillage if it is safe to do so.[1] Confine the spill to a small area.[1][10]
-
Clean-Up : Soak up the spill with an inert absorbent material (e.g., dry sand, vermiculite).[1][10] Collect the residue and place it in a suitable, closed container for disposal.[4][10]
-
Decontaminate : Clean the spill area with water once the material has been removed.[10]
-
Report : Advise local authorities if a significant spillage cannot be contained.[1]
Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Product Disposal : Dispose of unused this compound and its container at an approved waste disposal plant.[1][2][7] Disposal must be in accordance with local, state, and federal regulations.
-
Contaminated Packaging : Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][3]
-
Spill Materials : All materials used to clean up spills, including contaminated absorbents and PPE, must be collected in sealed containers, properly labeled as hazardous waste, and disposed of according to institutional and regulatory guidelines.[8][11] Stock antibiotic solutions are considered hazardous chemical waste and should be collected for disposal by environmental health and safety personnel.[11]
References
- 1. merck.com [merck.com]
- 2. msd.com [msd.com]
- 3. merck.com [merck.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C19H18ClN3O5S | CID 6098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. msd.com [msd.com]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. Chemical Spill Response [augusta.edu]
- 11. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
